6-Mercaptopurine-13C2,15N
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H4N4S |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 |
InChI Key |
GLVAUDGFNGKCSF-JDKPDMQJSA-N |
Isomeric SMILES |
C1=NC(=S)C2=[13C](N1)N=[13CH][15NH]2 |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Carbon-13 and Nitrogen-15 Labeled 6-Mercaptopurine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-mercaptopurine (6-MP) labeled with carbon-13 (¹³C) and nitrogen-15 (¹⁵N). Isotopically labeled 6-MP is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, enabling precise tracking and quantification of the drug and its metabolites. This document outlines a feasible synthetic pathway, presents detailed experimental protocols derived from established chemical principles, and summarizes key quantitative data.
Synthetic Strategy Overview
The synthesis of ¹³C and ¹⁵N labeled 6-mercaptopurine is strategically designed as a three-stage process. This approach allows for the introduction of the isotopic labels at an early stage, ensuring their incorporation into the core purine structure.
Caption: Overall synthetic strategy for labeled 6-mercaptopurine.
The synthesis commences with the construction of an isotopically labeled hypoxanthine core using the Traube purine synthesis. This is followed by the conversion of the labeled hypoxanthine to a 6-chloropurine intermediate, which is then reacted with a sulfur-containing reagent to yield the final product, labeled 6-mercaptopurine.
Experimental Protocols
The following protocols are based on established synthetic methodologies for purine analogs and have been adapted for the synthesis of isotopically labeled 6-mercaptopurine.
Stage 1: Synthesis of Labeled [¹³C, ¹⁵N]-Hypoxanthine
The Traube purine synthesis is a versatile method for constructing the purine ring system. In this stage, a labeled 4,5-diaminopyrimidine is synthesized and then cyclized with a labeled carbon source to form the imidazole ring of hypoxanthine. The specific positions of the labels will depend on the choice of isotopically labeled starting materials. For example, using [¹³C]formic acid and a pyrimidine synthesized with [¹⁵N] precursors will result in a specifically labeled hypoxanthine.
Experimental Workflow:
Caption: Workflow for the synthesis of labeled hypoxanthine.
Protocol:
-
Synthesis of Labeled 4,5-Diaminopyrimidine: Synthesize 4,5-diaminopyrimidine from appropriate ¹⁵N-labeled precursors (e.g., [¹⁵N]urea, [¹⁵N]ammonium salts) and a suitable three-carbon unit according to established literature procedures for pyrimidine synthesis. The specific choice of labeled starting materials will determine the position of the ¹⁵N atoms in the pyrimidine ring.
-
Cyclization Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve the labeled 4,5-diaminopyrimidine in an excess of [¹³C]formic acid.
-
Heating: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess formic acid under reduced pressure.
-
Purification: The crude labeled hypoxanthine can be purified by recrystallization from hot water or by column chromatography on silica gel.
Stage 2: Synthesis of Labeled [¹³C, ¹⁵N]-6-Chloropurine
The hydroxyl group at the 6-position of hypoxanthine is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution with a sulfur nucleophile.
Protocol:
-
Reaction Setup: In a fume hood, suspend the dried labeled [¹³C, ¹⁵N]-hypoxanthine in phosphorus oxychloride (POCl₃).
-
Addition of Catalyst: Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the suspension.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours. The solid should gradually dissolve as the reaction proceeds.
-
Work-up: Carefully quench the reaction by pouring the cooled mixture onto crushed ice. This should be done slowly and with vigorous stirring in a well-ventilated fume hood.
-
Isolation: The precipitated labeled 6-chloropurine is collected by filtration, washed with cold water, and dried under vacuum.
Stage 3: Synthesis of Labeled [¹³C, ¹⁵N]-6-Mercaptopurine
The final step involves the displacement of the chloro group with a mercapto group.
Protocol:
-
Reaction Setup: Dissolve the labeled [¹³C, ¹⁵N]-6-chloropurine in a suitable solvent, such as ethanol.
-
Addition of Sulfur Source: Add an aqueous solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
-
Heating: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and adjust the pH to acidic (around pH 5-6) with an acid like acetic acid. This will protonate the thiol and cause the product to precipitate.
-
Purification: Collect the precipitated labeled 6-mercaptopurine by filtration, wash with water and then a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.
Quantitative Data Summary
The following table summarizes expected quantitative data for the synthesis of labeled 6-mercaptopurine. Actual yields and isotopic enrichment will vary depending on the specific experimental conditions and the purity of the labeled starting materials.
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Isotopic Enrichment (%) |
| 1 | Labeled [¹³C, ¹⁵N]-Hypoxanthine | Labeled 4,5-Diaminopyrimidine | [¹³C]Formic Acid | 60-80 | >98% for each labeled position |
| 2 | Labeled [¹³C, ¹⁵N]-6-Chloropurine | Labeled [¹³C, ¹⁵N]-Hypoxanthine | POCl₃, N,N-dimethylaniline | 70-90 | >98% for each labeled position |
| 3 | Labeled [¹³C, ¹⁵N]-6-Mercaptopurine | Labeled [¹³C, ¹⁵N]-6-Chloropurine | NaSH or Thiourea | 80-95 | >98% for each labeled position |
Signaling Pathways and Logical Relationships
The synthesis of 6-mercaptopurine is a linear process. The following diagram illustrates the logical progression from starting materials to the final product.
Caption: Logical workflow of the labeled 6-mercaptopurine synthesis.
This guide provides a foundational framework for the synthesis of ¹³C and ¹⁵N labeled 6-mercaptopurine. Researchers should consult relevant primary literature for specific reaction optimizations and safety precautions. The use of isotopically labeled compounds requires appropriate handling and analytical techniques for characterization and quantification.
Physicochemical Characterization of Isotopically Labeled Mercaptopurine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of isotopically labeled mercaptopurine. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, structured data presentation, and visual representations of key pathways and workflows.
Introduction
Mercaptopurine (6-MP) is a crucial thiopurine analog used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1] Isotopically labeled versions of mercaptopurine, where one or more atoms are replaced with a heavier, stable isotope (e.g., ¹³C, ¹⁵N, ²H), are indispensable tools in pharmaceutical research. They serve as internal standards for quantitative bioanalysis, tracers in metabolic studies, and aids in pharmacokinetic and pharmacodynamic assessments. A thorough understanding of the physicochemical properties of these labeled compounds is paramount for their effective application.
Quantitative Physicochemical Data
The introduction of stable isotopes results in a predictable increase in the molecular weight of mercaptopurine. While macroscopic properties such as melting point and solubility are not expected to differ significantly from the unlabeled compound, precise mass is a critical parameter for mass spectrometry-based applications.
| Property | Unlabeled Mercaptopurine (¹²C₅H₄¹⁴N₄³²S) | Mercaptopurine-¹³C₂,¹⁵N | Mercaptopurine-¹³C₂,¹⁵N₂ Hydrochloride |
| Molecular Formula | C₅H₄N₄S | C₃¹³C₂H₄N₃¹⁵NS | C₃¹³C₂H₄N₂¹⁵N₂S·HCl |
| Molecular Weight ( g/mol ) | 152.18[2] | 155.16[3] | 191.63 |
| Accurate Mass | 152.01566732[4] | 155.0194[5] | 155.0194 (free base) |
| Melting Point (°C) | >308 (with decomposition)[6] | Not experimentally reported; expected to be very similar to unlabeled mercaptopurine. | Not experimentally reported. |
| Aqueous Solubility | Practically insoluble in water.[6] | Not experimentally reported; expected to be very similar to unlabeled mercaptopurine. | Not experimentally reported. |
| Solubility in Organic Solvents | Slightly soluble in ethanol. Soluble in DMSO (~5 mg/mL) and DMF (~5 mg/mL).[7] | Soluble in DMSO (35.71 mg/mL).[8] | Not experimentally reported. |
Experimental Protocols
Accurate characterization of isotopically labeled mercaptopurine relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity and concentration of mercaptopurine and its metabolites.
Objective: To determine the purity of isotopically labeled mercaptopurine and quantify its concentration.
Instrumentation:
-
HPLC system with a UV detector (e.g., Hitachi L-7110 pump, L-7400 UV-visible detector).[9]
-
C18 reverse-phase column (e.g., Phenomenex® C18, 5 µm, 250 mm x 4.6 mm i.d.).[9]
Reagents:
-
Acetonitrile (HPLC grade).[9]
-
Sodium acetate buffer (0.05 M).[9]
-
Glacial acetic acid (HPLC grade).[9]
-
0.1 M Sodium hydroxide.[9]
-
Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[10]
-
Perchloric acid (70%).[10]
-
Dithiothreitol (DTT).[10]
Procedure for Bulk Drug Substance:
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.05 M sodium acetate buffer (10:90 v/v). Adjust the pH to 6.8 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.[9]
-
Standard Solution Preparation: Prepare a stock solution by dissolving 100 mg of mercaptopurine in 100 mL of 0.1 M sodium hydroxide. Dilute with the mobile phase to achieve a concentration range of 0.01-5 µg/mL.[9]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for mercaptopurine is approximately 3.25 minutes under these conditions.[9]
Procedure for Analysis in Red Blood Cells:
-
Sample Preparation: Treat erythrocytes (8 x 10⁸ cells) in 350 µL of Hanks solution containing 7.5 mg of dithiothreitol with 50 µL of 70% perchloric acid.[10][11]
-
Protein Precipitation: Centrifuge at 13,000 g to remove the precipitate.[10][11]
-
Hydrolysis: Hydrolyze the supernatant at 100°C for 45 minutes.[10][11]
-
HPLC Analysis: After cooling, directly inject 100 µL of the hydrolysate into the HPLC system.[10][11]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of mercaptopurine and its isotopically labeled analogs, especially in complex biological matrices.
Objective: To accurately quantify isotopically labeled mercaptopurine in biological samples.
Instrumentation:
-
UPLC-MS/MS system (e.g., Waters Acquity® UPLC with a Xevo TQD Triple Quadrupole mass spectrometer).[12]
-
C18 column (e.g., Acquity® UPLC BEH AMIDA, 1.7 µm, 2.1 × 100 mm).[12]
Reagents:
-
Methanol (LC-MS grade).[12]
-
Acetonitrile (LC-MS grade).[12]
-
Formic acid.[12]
-
Internal Standard (e.g., 5-fluorouracil).[12]
Procedure:
-
Sample Extraction from Dried Blood Spots (DBS):
-
Cut the DBS and place it in a tube.[12]
-
Add 1 mL of 90% methanol containing the internal standard.[12]
-
Sonicate for 25 minutes at 50°C.[12]
-
Transfer the supernatant and evaporate to dryness with nitrogen at 40°C.[12]
-
Reconstitute the residue in 100 µL of 10% acetonitrile, vortex, sonicate, and centrifuge.[12]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[13]
-
MRM Transition for Mercaptopurine: m/z 153.09 > 119.09.[13]
-
MRM Transition for Isotopically Labeled Mercaptopurine (e.g., ¹³C₂,¹⁵N): The precursor ion would be shifted according to the mass of the isotopes.
-
Differential Scanning Calorimetry (DSC)
DSC is utilized to determine the thermal properties of a substance, such as its melting point and heat of fusion.
Objective: To characterize the thermal behavior of isotopically labeled mercaptopurine.
Instrumentation:
-
Differential Scanning Calorimeter (e.g., PerkinElmer Pyris Diamond).[14]
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample into an aluminum pan.
-
DSC Analysis:
-
Data Analysis: The thermogram for unlabeled mercaptopurine shows endothermic peaks corresponding to the loss of hydrate water (around 151°C) and melting (around 328°C).[14] The thermogram for the isotopically labeled compound is expected to be similar.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position of isotopic labels.
Objective: To confirm the chemical structure and the site of isotopic labeling in mercaptopurine.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker).
Procedure:
-
Sample Preparation: Dissolve the isotopically labeled mercaptopurine in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire a ¹H NMR spectrum to observe the proton signals.
-
¹³C NMR and ¹⁵N NMR: For ¹³C and ¹⁵N labeled compounds, acquire ¹³C and ¹⁵N NMR spectra to confirm the position of the labels. Heteronuclear correlation experiments like HMBC can be used to assign the signals.[15] The presence of the isotopes will result in characteristic splitting patterns or the appearance of signals in the respective spectra.
Signaling and Metabolic Pathways
Mercaptopurine exerts its cytotoxic effects by being converted into thioguanine nucleotides (TGNs), which are then incorporated into DNA and RNA, and by inhibiting de novo purine synthesis.[16]
Caption: Metabolic pathway of mercaptopurine.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the physicochemical characterization of isotopically labeled mercaptopurine.
Caption: Workflow for physicochemical characterization.
Conclusion
The physicochemical characterization of isotopically labeled mercaptopurine is a critical step in its application for pharmaceutical research and development. This guide provides essential data and standardized protocols to aid researchers in this process. The provided information on analytical methodologies and the visualization of the metabolic pathway and experimental workflow serve as a foundational resource for the effective utilization of these powerful research tools.
References
- 1. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 3. 6-Mercaptopurine-13C2,15N (major) | LGC Standards [lgcstandards.com]
- 4. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (major) | LGC Standards [lgcstandards.com]
- 6. digicollections.net [digicollections.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholar.ui.ac.id [scholar.ui.ac.id]
- 14. A Comprehensive Approach to Compatibility Testing Using Chromatographic, Thermal and Spectroscopic Techniques: Evaluation of Potential for a Monolayer Fixed-Dose Combination of 6-Mercaptopurine and Folic Acid [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
Tracing the Purine Salvage Pathway with 6-Mercaptopurine-¹³C₂,¹⁵N: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the stable isotope-labeled compound 6-Mercaptopurine-¹³C₂,¹⁵N for elucidating the intricacies of the purine salvage pathway. This pathway is a critical cellular process for nucleotide synthesis and a key target in cancer chemotherapy and immunosuppression. The use of stable isotope tracers like 6-Mercaptopurine-¹³C₂,¹⁵N, in conjunction with modern analytical techniques such as mass spectrometry, offers an unparalleled window into the metabolic flux and enzymatic activities that govern this pathway.
Introduction to 6-Mercaptopurine and the Purine Salvage Pathway
6-Mercaptopurine (6-MP) is a purine analogue that functions as a pro-drug. Its therapeutic efficacy relies on its intracellular conversion into active metabolites that interfere with nucleic acid synthesis.[1][2] A pivotal first step in its bioactivation is mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key component of the purine salvage pathway.[1][3] This pathway recycles purine bases from the breakdown of nucleotides, providing a vital alternative to the energy-intensive de novo purine synthesis pathway. By using 6-Mercaptopurine labeled with stable isotopes (¹³C and ¹⁵N), researchers can precisely track its conversion and incorporation into downstream metabolites, thereby quantifying the activity of the purine salvage pathway.[4][5]
Quantitative Analysis of 6-Mercaptopurine Metabolism
The quantification of 6-mercaptopurine and its metabolites is crucial for both therapeutic drug monitoring and metabolic research. While data from direct tracing studies with 6-Mercaptopurine-¹³C₂,¹⁵N is not extensively published, the following tables summarize representative quantitative data on 6-MP metabolite concentrations observed in clinical settings. This data provides a valuable reference for expected metabolite levels.
Table 1: Therapeutic and Toxic Ranges of 6-Mercaptopurine Metabolites in Red Blood Cells
| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBCs) | Toxic Range (pmol/8 x 10⁸ RBCs) | Associated Toxicity |
| 6-Thioguanine nucleotides (6-TGNs) | 235 - 450 | > 450 | Myelosuppression |
| 6-Methylmercaptopurine (6-MMP) | < 5700 | > 5700 | Hepatotoxicity |
Source: Data compiled from multiple clinical studies.
Table 2: Representative Intracellular Concentrations of 6-MP Metabolites in Acute Lymphoblastic Leukemia (ALL) Patients
| Patient Cohort | 6-TGNs (pmol/8 x 10⁸ RBCs) | 6-MMP (pmol/8 x 10⁸ RBCs) |
| ALL Patients (n=22) | 29 - 429 | 28 - 499 |
This data illustrates the typical range of metabolite concentrations observed in a clinical cohort and highlights the significant inter-patient variability.
Experimental Protocols for Tracing with 6-Mercaptopurine-¹³C₂,¹⁵N
The following is a synthesized, representative experimental protocol for a stable isotope tracing study using 6-Mercaptopurine-¹³C₂,¹⁵N in a cancer cell line. This protocol is based on established methodologies for metabolic flux analysis using stable isotope-labeled compounds.
Cell Culture and Stable Isotope Labeling
-
Cell Seeding: Plate cancer cells (e.g., a leukemia cell line) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Media Preparation: Prepare the cell culture medium. For the experiment, supplement the medium with a known concentration of 6-Mercaptopurine-¹³C₂,¹⁵N (e.g., 10 µM).
-
Labeling: Replace the standard culture medium with the medium containing 6-Mercaptopurine-¹³C₂,¹⁵N.
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to monitor the dynamic incorporation of the labeled 6-MP into its metabolites.
Metabolite Extraction
-
Quenching: At each time point, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Centrifuge the lysate at a high speed to pellet the protein and other cellular debris.
-
Sample Collection: Collect the supernatant containing the metabolites for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a liquid chromatography (LC) system, such as a UPLC with a suitable column (e.g., C18), to separate the metabolites.
-
Mass Spectrometry Detection: Utilize a tandem mass spectrometer (MS/MS) to detect and quantify the unlabeled and ¹³C,¹⁵N-labeled 6-MP and its metabolites.
-
Data Analysis: Analyze the mass isotopologue distribution of each metabolite to determine the extent of isotopic enrichment over time. This data can then be used to calculate the metabolic flux through the purine salvage pathway.
Visualizing Metabolic Pathways and Experimental Workflows
The Purine Salvage Pathway and 6-Mercaptopurine Metabolism
The following diagram illustrates the central role of the purine salvage pathway in the bioactivation of 6-mercaptopurine.
Caption: Metabolism of 6-Mercaptopurine-¹³C₂,¹⁵N via the purine salvage pathway.
Experimental Workflow for Stable Isotope Tracing
The logical flow of a typical stable isotope tracing experiment is depicted below.
Caption: A generalized workflow for a stable isotope tracing experiment.
Conclusion
The use of 6-Mercaptopurine-¹³C₂,¹⁵N as a metabolic tracer provides a powerful tool for researchers in both basic science and drug development. By enabling the precise quantification of flux through the purine salvage pathway, this approach can shed light on mechanisms of drug action, identify determinants of drug resistance, and potentially lead to the development of more personalized therapeutic strategies. The methodologies outlined in this guide, from experimental design to data analysis, offer a framework for harnessing the potential of stable isotope tracing to advance our understanding of purine metabolism and its role in health and disease.
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 6-Mercaptopurine by Resistant Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
Elucidating 6-Mercaptopurine Biotransformation with Stable Isotopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biotransformation of 6-mercaptopurine (6-MP), a crucial thiopurine drug used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease.[1][2] It details the metabolic pathways, the application of stable isotope labeling for elucidating these pathways, experimental protocols for metabolite analysis, and quantitative data from patient samples.
Introduction to 6-Mercaptopurine and the Role of Stable Isotopes
6-Mercaptopurine is a prodrug that requires intracellular metabolism to become active.[3] Its therapeutic efficacy and toxicity are highly dependent on the complex interplay of several enzymatic pathways.[4] Understanding the biotransformation of 6-MP is therefore critical for optimizing treatment and minimizing adverse effects.[1]
Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs.[] By replacing one or more atoms in the 6-MP molecule with a stable isotope, such as deuterium (²H or D) or carbon-13 (¹³C), researchers can track the drug and its metabolites through the body using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8] This approach allows for the elucidation of metabolic pathways, the study of drug-drug interactions, and the quantification of metabolite levels in biological fluids.[] For instance, deuterium-labeled 6-mercaptopurine (6-Mercaptopurine-d2) is available for use as a tracer in such studies.[9]
Biotransformation of 6-Mercaptopurine
The metabolism of 6-MP is primarily governed by three key enzymatic pathways:
-
Anabolism via Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This is the activation pathway where HPRT converts 6-MP into thioinosine monophosphate (TIMP).[4][10] TIMP is then further metabolized to the active cytotoxic thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cell death.[1][4] HPRT plays a central role in the generation of purine nucleotides through the purine salvage pathway.[11] The activity of HPRT can influence the concentration of 6-TGNs and the risk of thiopurine-induced leukopenia.[12]
-
Catabolism via Xanthine Oxidase (XO): XO catalyzes the oxidation of 6-MP to 6-thioxanthine and subsequently to the inactive metabolite 6-thiouric acid (6-TUA).[13][14][15] This pathway reduces the bioavailability of 6-MP.[15] XO inhibitors like allopurinol can significantly increase the levels of active 6-MP metabolites, necessitating dose adjustments to avoid toxicity.[15][16] In human liver cytosol, aldehyde oxidase (AO) and xanthine dehydrogenase (XDH) also contribute to the formation of 6-thiouric acid.[13]
-
S-methylation via Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to form the inactive metabolite 6-methylmercaptopurine (6-MMP).[10][17] Genetic variations in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of active TGNs and an increased risk of severe bone marrow suppression.[10][18][19] TPMT genotyping or phenotyping is often performed before initiating thiopurine therapy to guide dosing.[4][18]
The balance between these pathways is highly variable among individuals and can be influenced by genetic factors, drug interactions, and disease states.[2][20]
Below is a diagram illustrating the core metabolic pathways of 6-mercaptopurine.
References
- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 11. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 12. Hypoxanthine guanine phosphoribosyltransferase activity is related to 6-thioguanine nucleotide concentrations and thiopurine-induced leukopenia in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of xanthine oxidase in thiopurine metabolism: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Thiopurine Methyltransferase (TPMT) | St. Jude Research [stjude.org]
- 19. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling Strategies for Thiopurine Drugs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isotopic labeling strategies for thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG). It details the core principles of isotopic labeling, provides in-depth experimental protocols for the synthesis of labeled compounds and their analysis, and presents quantitative data to support their application in research and drug development.
Introduction to Isotopic Labeling of Thiopurine Drugs
Isotopic labeling involves the substitution of an atom in a drug molecule with its isotope. For thiopurine drugs, stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly used.[1] These non-radioactive isotopes allow for the sensitive and specific tracking of the drug and its metabolites in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
The primary applications of isotopically labeled thiopurines include:
-
Metabolism and Pharmacokinetic (PK) Studies: Labeled compounds are invaluable for elucidating the complex metabolic pathways of thiopurines and for accurately determining their pharmacokinetic profiles.[3][4]
-
Internal Standards in Bioanalysis: Stable isotope-labeled drugs are the gold standard for use as internal standards in quantitative LC-MS/MS assays, correcting for matrix effects and improving the accuracy and precision of metabolite quantification.[5]
-
Mechanism of Action Studies: Tracing the fate of labeled thiopurines can provide insights into their mechanisms of action, including their incorporation into DNA and RNA.
Data Presentation: Quantitative Analysis of Labeled Thiopurines
The following tables summarize key quantitative data related to the analysis and stability of isotopically labeled thiopurine metabolites.
| Parameter | 6-Thioguanine Nucleotides (6-TGN) | 6-Methylmercaptopurine Nucleotides (6-MMPN) | Reference |
| Linear Range (LC-MS/MS) | 0.1–10 µmol/L | 0.5–100 µmol/L | [5] |
| Mean Extraction Recovery | 71.0% - 75.0% | 96.4% - 102.2% | [5] |
Table 1. Analytical Parameters for Thiopurine Metabolite Quantification. This table presents the linear range and mean extraction recovery for the quantification of 6-TGN and 6-MMPN in red blood cells using an LC-MS/MS method with isotopically labeled internal standards.[5]
| Storage Condition | 6-TGN Stability | 6-MMPN Stability | Reference |
| 25°C for 4 hours | Stable | Stable | [5] |
| 4°C for 4 hours | Stable | Stable | [5] |
| -20°C for 180 days | ~30% decrease | Stable | [5] |
| -70°C for up to 6 months | Stable | Stable | [5] |
| Whole blood at 4°C for 4 days | ~20% decrease | Stable | [5] |
Table 2. Stability of Thiopurine Metabolites. This table outlines the stability of 6-TGN and 6-MMPN under various storage conditions, highlighting the importance of proper sample handling and storage to ensure accurate quantification.[5]
| Drug Administration | AUC of 6-MP (mg/L·h) | Cmax of 6-MP (ng/mL) | t1/2 of 6-MP (h) | Reference |
| 6-MP Nanoparticles | 558.70 ± 110.80 | - | 1.57 ± 1.09 | [6] |
| 6-MP Conventional | 381.00 ± 71.20 | 202.90 ± 94.29 | 1.50 ± 0.94 | [6] |
Table 3. Comparative Pharmacokinetics of 6-Mercaptopurine Formulations. This table provides a comparison of key pharmacokinetic parameters of 6-mercaptopurine when administered as nanoparticles versus a conventional formulation in rats.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of isotopically labeled thiopurines and for the quantification of their metabolites.
Synthesis of Isotopically Labeled Thiopurines
3.1.1. General Strategy for Deuterium Labeling of 6-Mercaptopurine (Conceptual)
While a specific detailed protocol for the direct deuteration of 6-mercaptopurine was not found in the provided search results, a general approach can be conceptualized based on established methods for deuterium labeling of organic molecules.[2][7] One common method is hydrogen-deuterium (H/D) exchange catalyzed by a metal catalyst in the presence of a deuterium source.
-
Materials:
-
6-Mercaptopurine (6-MP)
-
Deuterium oxide (D₂O) or Deuterium gas (D₂)
-
Palladium on carbon (Pd/C) or other suitable catalyst
-
Anhydrous solvent (e.g., dioxane, DMF)
-
-
Procedure:
-
In a reaction vessel, dissolve 6-mercaptopurine in the chosen anhydrous solvent.
-
Add the catalyst (e.g., 10% Pd/C).
-
Introduce the deuterium source. If using D₂O, add it to the reaction mixture. If using D₂ gas, purge the vessel with D₂ and maintain a positive pressure.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-150°C) and stir for a specified time (e.g., 12-48 hours). The reaction progress can be monitored by LC-MS to determine the extent of deuterium incorporation.
-
After cooling, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the deuterated 6-mercaptopurine using techniques such as recrystallization or column chromatography.
-
Confirm the identity and determine the isotopic enrichment of the final product using ¹H NMR, ²H NMR, and high-resolution mass spectrometry.
-
3.1.2. Synthesis of [¹³C₂,¹⁵N]-6-Mercaptopurine (Conceptual)
The synthesis of multi-labeled compounds like [¹³C₂,¹⁵N]-6-mercaptopurine typically involves a multi-step synthesis starting from commercially available isotopically labeled precursors. While a detailed step-by-step protocol is not available in the search results, a plausible synthetic route can be inferred from general purine synthesis methods.[8] A common route to 6-mercaptopurine involves the conversion of hypoxanthine. Therefore, a labeled hypoxanthine precursor would be required.
-
Starting Materials:
-
A suitably labeled precursor that can be converted to [¹³C₂,¹⁵N]-hypoxanthine. This would likely involve starting with simpler labeled building blocks like [¹³C]-formic acid, [¹⁵N]-glycine, etc., and constructing the purine ring system.
-
Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.
-
Pyridine or other suitable high-boiling solvent.
-
-
General Procedure (Thionation of Labeled Hypoxanthine):
-
Synthesize [¹³C₂,¹⁵N]-hypoxanthine using established methods from appropriate isotopically labeled starting materials.
-
In a round-bottom flask, combine the labeled hypoxanthine with phosphorus pentasulfide or Lawesson's reagent in pyridine.
-
Reflux the mixture for several hours. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.
-
Treat the residue with water and then neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the [¹³C₂,¹⁵N]-6-mercaptopurine by recrystallization.
-
Characterize the final product and determine isotopic enrichment by NMR and high-resolution mass spectrometry.
-
3.1.3. Synthesis of [¹⁵N]-Labeled Thioguanine (Conceptual)
The synthesis of ¹⁵N-labeled thioguanine can be approached by adapting known methods for guanine and thioguanine synthesis, incorporating ¹⁵N-labeled reagents at key steps.[9][10] One potential route involves the construction of the purine ring system using a ¹⁵N-labeled precursor.
-
Starting Materials:
-
A ¹⁵N-labeled pyrimidine derivative, such as 2,4,5-triamino-6-hydroxypyrimidine with ¹⁵N at desired positions.
-
Formic acid or a derivative for cyclization to form the imidazole ring.
-
Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent for thionation.
-
-
General Procedure:
-
Synthesize the ¹⁵N-labeled 2,4,5-triamino-6-hydroxypyrimidine precursor.
-
React the labeled pyrimidine with formic acid to close the imidazole ring and form ¹⁵N-labeled guanine.
-
Perform a thionation reaction on the ¹⁵N-labeled guanine using phosphorus pentasulfide in pyridine, similar to the synthesis of 6-mercaptopurine.
-
Work-up and purify the resulting ¹⁵N-labeled thioguanine.
-
Confirm the structure and isotopic enrichment using analytical techniques.
-
Quantification of Thiopurine Metabolites in Human Erythrocytes by LC-MS/MS
This protocol is adapted from a published method for the analysis of 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPN) in red blood cells (RBCs).[5]
-
Materials and Reagents:
-
Whole blood collected in EDTA tubes.
-
Internal Standards: 6-TG-¹³C₂,¹⁵N and 6-MMP-d₃ stock solutions in methanol.
-
Perchloric acid (HClO₄), 1 M.
-
Dithiothreitol (DTT).
-
Ammonium acetate.
-
LC-MS grade methanol, acetonitrile, and formic acid.
-
Deionized water.
-
-
Sample Preparation (Acid Hydrolysis):
-
Isolate RBCs by centrifuging the whole blood and removing the plasma and buffy coat. Wash the RBCs with saline.
-
Lyse a known volume of packed RBCs with water.
-
To the RBC lysate, add the internal standard solution containing 6-TG-¹³C₂,¹⁵N and 6-MMP-d₃.
-
Add DTT solution to prevent oxidation of the thiol groups.
-
Add perchloric acid to precipitate proteins and hydrolyze the nucleotide metabolites to their respective bases (6-thioguanine and 6-methylmercaptopurine).
-
Incubate the mixture at 100°C for 60 minutes.
-
Cool the samples on ice and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of ammonium acetate buffer with formic acid (A) and acetonitrile or methanol (B).
-
The gradient should be optimized to achieve good separation of 6-thioguanine and 6-methylmercaptopurine from endogenous matrix components.
-
-
Mass Spectrometry:
-
Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for the analytes and their corresponding stable isotope-labeled internal standards.
-
-
-
Data Analysis:
-
Quantify the concentrations of 6-TG and 6-MMP by calculating the peak area ratios of the analyte to its respective internal standard.
-
Generate a calibration curve using known concentrations of unlabeled standards and their corresponding internal standards.
-
Calculate the final concentration of the metabolites in the original RBC sample, typically expressed as pmol per 8 x 10⁸ RBCs.
-
Mandatory Visualizations
Thiopurine Metabolic Pathway
The following diagram illustrates the complex metabolic pathway of thiopurine drugs, from the conversion of the prodrug azathioprine to the active cytotoxic metabolites.
Caption: Metabolic pathway of thiopurine drugs.
Experimental Workflow for LC-MS/MS Analysis of Thiopurine Metabolites
This diagram outlines the key steps involved in the quantification of thiopurine metabolites from red blood cells using LC-MS/MS.
Caption: Workflow for thiopurine metabolite analysis.
References
- 1. ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic determinants of 6-mercaptopurine myelotoxicity and therapeutic failure in children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative bioavailability and pharmacokinetic studies of azathioprine and 6-mercaptopurine in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
fundamental properties of 6-Mercaptopurine-13C2,15N
An In-depth Technical Guide on the Core Properties of 6-Mercaptopurine-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of the isotopically labeled compound 6-Mercaptopurine-¹³C₂,¹⁵N. It details its chemical characteristics, mechanism of action, and established analytical methodologies. This document is intended to serve as a core resource for professionals engaged in research, clinical pharmacology, and drug development.
Core Chemical and Physical Properties
6-Mercaptopurine-¹³C₂,¹⁵N is a stable isotope-labeled version of 6-Mercaptopurine (6-MP), a widely used antimetabolite and immunosuppressive drug.[1] The isotopic labeling makes it a valuable tool for tracer studies and as an internal standard in quantitative analyses using mass spectrometry.[1]
Table 1: Chemical and Physical Properties of 6-Mercaptopurine-¹³C₂,¹⁵N and 6-Mercaptopurine.
| Property | 6-Mercaptopurine-¹³C₂,¹⁵N | 6-Mercaptopurine (Unlabeled) |
| Analyte Name | 6-Mercaptopurine-¹³C₂,¹⁵N | 6-Mercaptopurine |
| Synonyms | 6-MP-¹³C₂,¹⁵N; 1,9-Dihydro-6H-purine-¹³C₂,¹⁵N-6-thione | 6-MP, Purinethol, 6-Thiopurine[2][3] |
| CAS Number | 1190008-04-8[1][4] | 50-44-2[2][5] |
| Molecular Formula | C₃¹³C₂H₄N₃¹⁵NS[4] | C₅H₄N₄S[2][3] |
| Molecular Weight | 155.16 g/mol [4][5] | 152.18 g/mol [2][3] |
| Purity | >95% (HPLC)[4][6] | N/A (Varies by supplier) |
| Appearance | Yellow crystalline powder[3] | Yellow crystalline powder[3] |
| Storage Temperature | -20°C[4][6] | Room Temperature |
| Solubility | Soluble in dimethyl formamide | Soluble in dilute alkali solutions; insoluble in water, acetone, ether[3] |
Mechanism of Action: A Purine Antagonist
6-Mercaptopurine is a prodrug that requires intracellular activation to exert its therapeutic effects.[7] Its mechanism of action is identical to its isotopically labeled counterpart. As a purine analogue, it interferes with the synthesis of purine nucleotides, thereby disrupting DNA and RNA synthesis and leading to the death of rapidly proliferating cells, particularly malignant ones.[2][8]
The drug undergoes a complex metabolic process involving three competing enzymatic pathways:
-
Catabolism by Xanthine Oxidase (XO): This pathway inactivates 6-MP by converting it to 6-thiouric acid (6-TU), an inactive metabolite.[9]
-
Anabolism by Thiopurine S-methyltransferase (TPMT): This pathway methylates 6-MP to form 6-methylmercaptopurine (6-MMP), a metabolite associated with hepatotoxicity.[7][9]
-
Activation by Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This is the therapeutic pathway. HGPRT converts 6-MP into thioinosine monophosphate (TIMP).[2][10] TIMP is subsequently metabolized to 6-thioguanine nucleotides (6-TGNs), the primary active cytotoxic metabolites.[9][11]
The active 6-TGNs exert their effects by being incorporated into DNA and RNA, which disrupts nucleic acid function.[10] Additionally, 6-MP metabolites inhibit de novo purine synthesis by blocking the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting step in this pathway.[2][10]
Caption: Metabolic pathway of 6-Mercaptopurine (6-MP).
Experimental Protocols for Analysis
The quantification of 6-MP and its metabolites is crucial for therapeutic drug monitoring (TDM) to optimize dosing and minimize toxicity.[9][12] High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are common analytical techniques.
Sample Preparation and Analytical Workflow
A typical workflow for the analysis of 6-MP metabolites in red blood cells (RBCs) or dried blood spots (DBS) involves extraction, hydrolysis to convert nucleotide forms to their base counterparts, and chromatographic separation and detection.
Caption: General workflow for 6-MP metabolite analysis.
HPLC Method for RBC Metabolites
This method is adapted from established protocols for the simultaneous measurement of 6-MP and its key metabolites.[13][14]
Table 2: HPLC Protocol for 6-MP Metabolite Analysis.
| Parameter | Description |
| Sample Preparation | Erythrocytes (approx. 8 x 10⁸ cells) are treated with dithiothreitol (DTT) and perchloric acid. The supernatant is hydrolyzed at 100°C for 45-60 minutes.[12][13] |
| Column | Radialpack Resolve C18[13] or equivalent standard C18 column.[15] |
| Mobile Phase | Isocratic: Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[13] Gradient options also exist using phosphate buffer and methanol.[12][14] |
| Flow Rate | Typically 0.85 - 1.0 mL/min.[12][14] |
| Injection Volume | 50 - 100 µL.[12][13] |
| Detection (UV) | Diode array detector monitoring multiple wavelengths: 342 nm (for 6-Thioguanine), 322 nm (for 6-MP), and 303-304 nm (for 6-MMP derivative).[12][13] |
| Retention Times | 6-TG: ~5.3 min; 6-MP: ~6.0 min; 6-MMP derivative: ~10.2 min (will vary with exact conditions).[13] |
| Quantification Limits | 8 pmol/8x10⁸ RBCs (6-TG), 10 pmol/8x10⁸ RBCs (6-MP), 70 pmol/8x10⁸ RBCs (6-MMP).[13] |
UPLC-MS/MS Method for DBS Metabolites
This method offers high sensitivity and specificity for quantifying 6-MP and its metabolites from a small volume of blood.[16]
Table 3: UPLC-MS/MS Protocol for 6-MP Metabolite Analysis.
| Parameter | Description |
| Sample Preparation | Analytes extracted from Dried Blood Spot (DBS) card using 90% methanol with an internal standard.[16] |
| Column | Waters Acquity® UPLC BEH AMIDA, 1.7 µm (2.1 × 100 mm).[16] |
| Mobile Phase | Gradient elution using A: 0.2% formic acid in water and B: 0.1% formic acid in acetonitrile-methanol.[16] |
| Flow Rate | 0.2 mL/min.[16] |
| Run Time | 5 minutes.[16] |
| Detection (MS/MS) | Mass detection (positive ion mode). Monitored m/z transitions: 6-MP (153.09 > 119.09), 6-MMP (167.17 > 126.03), 6-TGMP (380.16 > 168.00).[16] |
| Linear Range | 25.5–1020 ng/mL for 6-MP, 6-MMP, and 6-TGMP.[16] |
Conclusion
6-Mercaptopurine-¹³C₂,¹⁵N is an essential tool for pharmacokinetic and metabolic research involving 6-MP. Its well-defined chemical properties and the established analytical protocols for its parent compound allow for precise quantification and a deeper understanding of the drug's behavior in biological systems. The methodologies and data presented in this guide provide a foundational resource for researchers aiming to optimize the therapeutic use of 6-mercaptopurine and develop new analytical strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 3. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Mercaptopurine-13C2,15N (major) | LGC Standards [lgcstandards.com]
- 5. This compound | CAS No- 1190008-04-8 | Simson Pharma Limited [simsonpharma.com]
- 6. This compound (major) | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
role of stable isotopes in pharmacokinetic studies of 6-mercaptopurine
An In-Depth Technical Guide on the Role of Stable Isotopes in Pharmacokinetic Studies of 6-Mercaptopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (6-MP) is a cornerstone therapy for acute lymphoblastic leukemia and is also utilized in the management of inflammatory bowel disease. As a prodrug, 6-MP undergoes extensive and complex intracellular metabolism to exert its therapeutic effects. The intricate balance of its metabolic pathways, primarily governed by enzymes such as thiopurine S-methyltransferase (TPMT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leads to significant inter-individual variability in drug response and toxicity. Stable isotope labeling has emerged as a powerful tool in the pharmacokinetic analysis of 6-MP, offering unparalleled precision in quantifying the parent drug and its metabolites. This technical guide provides a comprehensive overview of the application of stable isotopes in 6-MP pharmacokinetic studies, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows. Stable isotope-labeled analogs of 6-MP, such as deuterated 6-MP (e.g., 6-mercaptopurine-d2), are frequently employed as internal standards in quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS).[1] This approach is crucial for compensating for variations during sample preparation and instrumental analysis.[2]
Metabolic Pathways of 6-Mercaptopurine
The clinical efficacy and toxicity of 6-MP are intrinsically linked to its metabolic fate. After administration, 6-MP is converted into several active and inactive metabolites. The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity. A competing pathway, catalyzed by TPMT, leads to the formation of 6-methylmercaptopurine (6-MMP), which is associated with hepatotoxicity. Xanthine oxidase (XO) represents a catabolic pathway, converting 6-MP to the inactive 6-thiouric acid. Genetic polymorphisms in TPMT can significantly alter the metabolic flux, with decreased enzyme activity leading to higher 6-TGN concentrations and an increased risk of myelosuppression.
Experimental Protocols
The use of stable isotopes in 6-MP pharmacokinetic studies primarily involves the application of a stable isotope-labeled internal standard (SIL-IS) for accurate quantification via mass spectrometry. Deuterated analogs of 6-MP and its metabolites, such as 6-MMP-d3, are commonly used.[3]
Sample Preparation from Whole Blood
A detailed protocol for the preparation of red blood cell (RBC) lysates for the analysis of 6-MP metabolites is outlined below.
-
Blood Collection and RBC Separation : Collect whole blood samples in EDTA-containing tubes. Centrifuge at 1000 x g for 10 minutes to separate plasma from RBCs.
-
RBC Washing : Wash the RBC pellet twice with a balanced salt solution.
-
Cell Lysis and Internal Standard Spiking : Resuspend the washed RBCs to a density of 8 x 10⁸ cells per 200 µL. Spike the cell suspension with a known concentration of the stable isotope-labeled internal standard (e.g., 6-MMP-d3).[4]
-
Protein Precipitation and Hydrolysis : Add a protein precipitating agent, such as perchloric acid, to the RBC lysate. This step also facilitates the hydrolysis of nucleotide metabolites to their corresponding bases.
-
Centrifugation and Supernatant Collection : Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant for analysis.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The supernatant containing the analytes and the SIL-IS is then analyzed by LC-MS/MS.
-
Chromatographic Separation : Separation is typically achieved on a C18 reverse-phase column. The mobile phase often consists of a gradient of an aqueous solution with an acid modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometric Detection : The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the SIL-IS are monitored for quantification.
Quantitative Data from Pharmacokinetic Studies
The following tables summarize pharmacokinetic parameters and metabolite concentrations of 6-mercaptopurine from various clinical studies. The use of stable isotope internal standards in the analytical methods ensures the accuracy of these measurements.
| Parameter | Value | Patient Population | Administration | Reference |
| Systemic Clearance | 23.02 L/h | 11 children with ALL | 1 g/m² IV | [5] |
| Volume of Distribution | 0.75 L/kg | 11 children with ALL | 1 g/m² IV | [5] |
| Elimination Half-life | 1.64 h | 11 children with ALL | 1 g/m² IV | [5] |
| Cmax (6-MPNs) | 478.05 ± 233.00 ng/mL | Sprague Dawley rats | 15.75 mg/kg oral | [6] |
| AUC (6-MPNs) | 558.70 ± 110.80 mg/L·h | Sprague Dawley rats | 15.75 mg/kg oral | [6] |
| Cmax (6-MPCs) | 202.90 ± 94.29 ng/mL | Sprague Dawley rats | 15.75 mg/kg oral | [6] |
| AUC (6-MPCs) | 381.00 ± 71.20 mg/L·h | Sprague Dawley rats | 15.75 mg/kg oral | [6] |
| AUC (Oral 6-MP) | 23 to 65 µM·min | 10 children with ALL | 50 mg/m² oral | [7] |
| AUC (IV 6-MPR) | 124 to 186 µM·min | 5 children with ALL | 50 mg/m² IV | [7] |
| Metabolite | Concentration Range | Patient Population | Analytical Method | Reference |
| 6-TGN (RBC) | 18 to 152 pmol/25 mg hemoglobin | 10 children with ALL (oral 6-MP) | HPLC | [7] |
| 6-TGN (RBC) | 121 and 273 pmol/25 mg hemoglobin | 2 children with ALL (IV 6-MPR) | HPLC | [7] |
| 6-TGN (RBC) | 29–429 pmol/8 × 10⁸ erythrocytes | 22 children with ALL | UPLC-MS/MS | [3] |
| 6-MMP (RBC) | 28–499 pmol/8 × 10⁸ erythrocytes | 17 children with ALL | UPLC-MS/MS | [3] |
| 6-TGN (RBC) at steady-state | 368 (CI95% 284-452) pmol/8 x 10⁸ RBCs | 30 IBD patients | Not specified | [8] |
| 6-MMPR (RBC) at steady-state | 2837 (CI95% 2101-3573) pmol/8 x 10⁸ RBCs | 30 IBD patients | Not specified | [8] |
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of 6-mercaptopurine utilizing stable isotope-labeled internal standards.
Conclusion
Stable isotopes are indispensable tools in the pharmacokinetic evaluation of 6-mercaptopurine. Their primary role as internal standards in LC-MS/MS assays provides the necessary accuracy and precision to navigate the complexities of 6-MP's metabolism and the significant inter-individual variability observed in patients. The detailed experimental protocols and quantitative data presented in this guide underscore the importance of robust bioanalytical methods in understanding the disposition of 6-MP and its metabolites. As personalized medicine continues to evolve, the application of stable isotope methodologies will be crucial in optimizing 6-MP therapy, ensuring efficacy while minimizing toxicity for individual patients. Further research employing stable isotopes as tracers for metabolic flux analysis could provide even deeper insights into the dynamic regulation of 6-MP's metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and distribution of 6-mercaptopurine administered intravenously in children with lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of oral 6-mercaptopurine and intravenous 6-mercaptopurine riboside in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of 6-mercaptopurine in patients with inflammatory bowel disease: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Hidden Metabolism of 6-Mercaptopurine: A Technical Guide to Isotopic Tracer-Based Discovery
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the application of isotopic tracers in the discovery of novel 6-mercaptopurine (6-MP) metabolites. This whitepaper provides an in-depth overview of experimental protocols, data analysis, and the visualization of metabolic pathways, aiming to accelerate research and development in this critical area of pharmacology.
Introduction
6-Mercaptopurine (6-MP) is a cornerstone chemotherapy agent for acute lymphoblastic leukemia and a vital immunosuppressant for inflammatory bowel disease. Its efficacy and toxicity are intimately linked to its complex metabolism. While the primary metabolic pathways leading to 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP) are well-documented, the full spectrum of 6-MP biotransformation remains an active area of investigation. The use of isotopic tracers, particularly stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N), coupled with advanced mass spectrometry, offers a powerful strategy to uncover previously unknown metabolites, providing deeper insights into the drug's mechanism of action and potential for personalized medicine.
This guide details the methodologies for discovering and characterizing novel 6-MP metabolites using isotopic labeling, focusing on two notable examples: 6-methylmercapto-8-hydroxypurine and 4-amino-5-(methylthio)carbonyl imidazole .
Novel 6-Mercaptopurine Metabolites
Recent research has expanded our understanding of 6-MP metabolism beyond the canonical pathways. Two significant discoveries include:
-
6-methylmercapto-8-hydroxypurine: Identified in the plasma of patients undergoing high-dose 6-MP therapy, this metabolite suggests an alternative catabolic pathway.[1] Its formation highlights the complexity of 6-MP disposition, particularly under intensive treatment regimens.
-
4-amino-5-(methylthio)carbonyl imidazole: This compound has been identified as a degradation product of 6-methylmercaptopurine (Me6-MP) nucleotides during acid hydrolysis, a common step in sample preparation for metabolite analysis.[2] Understanding the formation of such degradation products is crucial for accurate quantification of the parent metabolites.
Quantitative Analysis of Novel Metabolites
The following table summarizes the quantitative data available for the newly identified metabolites.
| Metabolite | Matrix | Method of Detection | Quantitative Data | Reference |
| 6-methylmercapto-8-hydroxypurine | Plasma | HPLC, GC-MS | Steady-state concentrations were approximately one-fifth of the parent drug concentrations in patients receiving high-dose 6-MP infusions. | [1] |
| 4-amino-5-(methylthio)carbonyl imidazole | Erythrocytes (post-hydrolysis) | LC-MS, IR, NMR | The conversion of Me6-MP to this derivative is strongly influenced by the pH of the acid extract. | [2] |
Experimental Protocols
The discovery of novel metabolites relies on a meticulously designed experimental workflow. The following protocols outline the key steps from the synthesis of isotopically labeled 6-MP to the final analysis.
Synthesis of Isotopically Labeled 6-Mercaptopurine
While commercially available, the synthesis of ¹³C- and ¹⁵N-labeled 6-MP can be achieved through established methods. A general approach involves the reaction of a labeled purine precursor with a sulfur source. For example, 6-chloropurine, synthesized from labeled hypoxanthine, can be reacted with a thiourea or sodium hydrosulfide to introduce the thiol group. The availability of isotopically labeled starting materials is a critical consideration.
In Vitro/In Vivo Metabolism Studies
-
Cell Culture Studies: Human cancer cell lines (e.g., murine lymphoma L5178Y cells) are incubated with a known concentration of isotopically labeled 6-MP (e.g., [8-¹⁴C]6-mercaptopurine) for a defined period (e.g., 24 hours).
-
Animal Studies: Animal models are administered the labeled 6-MP, and biological samples (plasma, urine, tissues) are collected at various time points.
-
Human Studies: In clinical research settings, patients can be administered a microdose of labeled 6-MP, and samples are collected to study metabolism in a clinically relevant context.
Sample Preparation and Metabolite Extraction
-
Cell Pellets: Cells are harvested, washed, and lysed. Proteins are precipitated using agents like perchloric acid.
-
Plasma/Urine: Proteins are precipitated, and the supernatant is collected for analysis.
-
Solid Phase Extraction (SPE): SPE can be employed for sample cleanup and concentration of metabolites.
Analytical Methodology: LC-MS/MS
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the metabolites.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection. The mass difference between the labeled and unlabeled metabolites allows for their unambiguous identification.
-
Untargeted Metabolomics: This approach involves scanning for all possible ions and then using specialized software to identify those that show the characteristic isotopic shift of a 6-MP metabolite.
The following table outlines typical LC-MS/MS parameters for the analysis of 6-MP and its metabolites.
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., Waters Acquity UPLC BEH C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| MS Scan Mode | Full Scan (for untargeted discovery) and MS/MS (for structural elucidation) |
| Collision Energy | Optimized for each metabolite |
Visualization of Metabolic Pathways and Workflows
Visualizing the complex metabolic network of 6-MP and the experimental workflow is crucial for understanding and communicating the research.
Caption: Metabolic pathways of 6-mercaptopurine, including a novel metabolite.
Caption: Experimental workflow for novel metabolite discovery.
Conclusion
The application of isotopic tracers in conjunction with modern analytical platforms is a powerful approach for elucidating the complete metabolic fate of 6-mercaptopurine. The discovery of novel metabolites like 6-methylmercapto-8-hydroxypurine provides new avenues for understanding the drug's pharmacology and for the development of personalized therapeutic strategies. This technical guide provides a framework for researchers to design and execute studies aimed at further unraveling the complexities of 6-MP metabolism, ultimately contributing to safer and more effective use of this important medication.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of 6-Mercaptopurine in Pediatric Leukemia
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of 6-mercaptopurine (6-MP) in pediatric leukemia patient samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method specifies the use of a stable isotope-labeled internal standard, 6-Mercaptopurine-13C2,15N, to ensure high accuracy and precision, which is critical for therapeutic drug monitoring and clinical research in this vulnerable patient population.
Introduction
6-mercaptopurine is a cornerstone of maintenance chemotherapy for pediatric acute lymphoblastic leukemia (ALL).[1][2] As an antimetabolite, it disrupts DNA synthesis in rapidly dividing cancer cells.[3] The therapeutic efficacy and toxicity of 6-MP are highly variable among individuals due to genetic polymorphisms in enzymes responsible for its metabolism.[4] Therefore, therapeutic drug monitoring of 6-MP and its active metabolites, such as 6-thioguanine nucleotides (6-TGNs), is crucial to optimize dosing, minimize toxicity, and improve treatment outcomes.[5][6] This LC-MS/MS protocol offers a sensitive and specific method for the quantitative analysis of 6-MP.
6-Mercaptopurine Metabolic Pathway
The metabolism of 6-mercaptopurine is complex, involving competing anabolic and catabolic pathways. The anabolic pathway, initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), leads to the formation of cytotoxic 6-thioguanine nucleotides (6-TGNs) that are incorporated into DNA and RNA, leading to cell death. The catabolic pathway involves methylation by thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (6-MMP) and oxidation by xanthine oxidase (XO). Genetic variations in TPMT can significantly alter the balance between these pathways, affecting both drug efficacy and toxicity.
Figure 1: Simplified metabolic pathway of 6-mercaptopurine.
Experimental Protocol
This protocol is intended for the analysis of 6-mercaptopurine in patient plasma or dried blood spots (DBS).
Materials and Reagents
-
6-Mercaptopurine analytical standard (Sigma-Aldrich)
-
This compound (Toronto Research Chemicals)
-
HPLC-grade methanol, acetonitrile, and water (Fisher Scientific)
-
Formic acid (Sigma-Aldrich)
-
Human plasma (drug-free)
-
DBS cards (e.g., Whatman 903)
Instrumentation
-
Liquid Chromatography system (e.g., Waters Acquity UPLC)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical column: C18 column, 1.7 µm, 2.1 x 100 mm (e.g., Waters Acquity UPLC BEH C18)
Sample Preparation (Plasma)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard, this compound, at a concentration of 50 ng/mL.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation (Dried Blood Spots)
-
Punch out a 3 mm disc from the DBS card into a clean 1.5 mL microcentrifuge tube.
-
Add 200 µL of methanol containing the internal standard, this compound, at a concentration of 50 ng/mL.
-
Vortex for 20 minutes to extract the analytes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Method Workflow
Figure 2: LC-MS/MS experimental workflow for 6-mercaptopurine analysis.
LC and MS/MS Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B for 0.5 min, to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, hold for 0.9 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 6-Mercaptopurine | 153.0 | 119.1 | 25 | 15 |
| This compound (IS) | 156.0 | 122.1 | 25 | 15 |
| 6-Methylmercaptopurine | 167.1 | 126.0 | 30 | 18 |
| 6-Thioguanine | 168.0 | 151.0 | 30 | 20 |
Note: The MRM transition for this compound is predicted based on the fragmentation of the unlabeled compound. Optimal cone voltage and collision energy should be determined empirically.
Method Validation Data
The following tables summarize typical validation parameters for a similar LC-MS/MS method for 6-mercaptopurine quantification.
Table 4: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| 6-Mercaptopurine | 5 - 1000 | > 0.99 | 5 |
| 6-Methylmercaptopurine | 5 - 1000 | > 0.99 | 5 |
| 6-Thioguanine | 5 - 1000 | > 0.99 | 5 |
Data compiled from representative studies.[5][7]
Table 5: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 6-Mercaptopurine | Low (15 ng/mL) | < 10 | < 10 | 90-110 |
| Mid (150 ng/mL) | < 10 | < 10 | 90-110 | |
| High (800 ng/mL) | < 10 | < 10 | 90-110 |
Data compiled from representative studies.[5][7]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 6-mercaptopurine in pediatric leukemia patient samples using LC-MS/MS with a stable isotope-labeled internal standard. The use of this compound ensures the highest level of accuracy and precision, which is essential for personalized medicine and clinical research in pediatric oncology. The provided workflow, instrument parameters, and validation data serve as a robust starting point for laboratories implementing this critical assay.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Improved Method for Therapeutic Drug Monitoring of 6-Thioguanine Nucleotides and 6-Methylmercaptopurine in Whole-Blood by LC/MSMS Using Isotope-Labeled Internal Standards | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of 6-Mercaptopurine Metabolites Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (6-MP) is a cornerstone medication in the treatment of acute lymphoblastic leukemia and inflammatory bowel diseases.[1][2] As a prodrug, its therapeutic efficacy and toxicity are dependent on its intracellular metabolism into active 6-thioguanine nucleotides (6-TGNs) and potentially toxic 6-methylmercaptopurine nucleotides (6-MMPNs).[3][4] Monitoring the levels of these metabolites is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[5][6] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the accurate quantification of 6-MP and its metabolites in biological matrices.[7][8] This application note provides a detailed protocol for the quantification of 6-MP metabolites in red blood cells (RBCs) and summarizes key quantitative data from published studies.
Metabolic Pathway of 6-Mercaptopurine
6-mercaptopurine undergoes a complex intracellular metabolism involving competing anabolic and catabolic pathways. The key enzymes involved are hypoxanthine-guanine phosphoribosyltransferase (HPRT), thiopurine S-methyltransferase (TPMT), and xanthine oxidase (XO).[1][2][3] The balance between the formation of active 6-TGNs and inactive or potentially toxic metabolites like 6-MMPNs is influenced by genetic polymorphisms in these enzymes, particularly TPMT.[4]
Caption: Metabolic pathway of 6-mercaptopurine (6-MP).
Experimental Protocol: Quantification of 6-MP Metabolites in Red Blood Cells by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) in red blood cells following acid hydrolysis of their respective nucleotide forms.
Materials and Reagents
-
6-mercaptopurine, 6-thioguanine, and 6-methylmercaptopurine standards
-
Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N-labeled 6-TG and d₃-6-MMP)
-
Perchloric acid (HClO₄)
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade
-
Ultrapure water
-
Whole blood collected in EDTA or heparin tubes
Sample Preparation Workflow
Caption: Workflow for preparing RBC samples for 6-MP metabolite analysis.
Detailed Procedure
-
Red Blood Cell Isolation:
-
Sample Lysis and Protein Precipitation:
-
Lyse a known volume of packed RBCs with water.
-
Add an internal standard solution containing stable isotope-labeled analogs of the analytes.
-
Add dithiothreitol (DTT) solution to prevent oxidation of thiol groups.[9]
-
Precipitate proteins by adding a final concentration of approximately 0.7 M perchloric acid.[6]
-
-
Hydrolysis:
-
Final Sample Preparation for LC-MS/MS:
-
Cool the samples and centrifuge to pellet any remaining precipitate.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
LC-MS/MS Parameters
The following are typical starting parameters that may require optimization for specific instrumentation.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water[10][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol[10][11] |
| Flow Rate | 0.2 mL/min[10][11] |
| Gradient | A suitable gradient to separate the analytes from matrix components. |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Table 1: Example MRM Transitions for 6-MP Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Mercaptopurine (6-MP) | 153.1 | 119.1 |
| 6-Thioguanine (6-TG) | 168.0 | 151.0 |
| 6-Methylmercaptopurine (6-MMP) | 167.2 | 126.0 |
| Internal Standard (e.g., ¹³C,¹⁵N-6-TG) | Varies | Varies |
| Internal Standard (e.g., d₃-6-MMP) | Varies | Varies |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.[12][13]
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of 6-MP metabolites.
Table 2: Method Performance and Linearity
| Metabolite | Linearity Range (ng/mL) | Matrix | Reference |
| 6-MP, 6-MMP, 6-TGMP | 25.5 - 1020 | Dried Blood Spots | [12][13] |
| 6-MP, 6-MMP | 26 - 1000 | Dried Blood Spots | [11] |
| 6-MP, 6-TG | 6.25 - 200 | Human Plasma | [14] |
| 6-TGN | 0.1 - 10 µmol/L | Red Blood Cells | [8] |
| 6-MMPN | 0.5 - 100 µmol/L | Red Blood Cells | [8] |
Table 3: Reported Concentrations of 6-MP Metabolites in Patient Samples
| Metabolite | Concentration Range (pmol/8 x 10⁸ RBCs) | Patient Population | Reference |
| 6-TGN | 0 - 1934 | Children with ALL | [15] |
| 6-TGMP | 29 - 429 | ALL Patients | [12][13] |
| 6-MMP | 28 - 499 | ALL Patients | [12][13] |
| 6-TGN | Therapeutic Range: 235 - 450 | General | [16] |
| 6-MMP | < 5700 (to avoid hepatotoxicity) | General | [16] |
Therapeutic Drug Monitoring
The quantification of 6-MP metabolites is a valuable tool for therapeutic drug monitoring (TDM). The goal of TDM is to maintain metabolite concentrations within a therapeutic window to maximize efficacy and minimize toxicity.
Caption: Logical flow for therapeutic drug monitoring of 6-MP.
Conclusion
Isotope dilution mass spectrometry is a robust and reliable technique for the quantification of 6-mercaptopurine and its metabolites. The detailed protocol and summarized data provided in this application note serve as a valuable resource for researchers and clinicians involved in the development and clinical application of thiopurine drugs. The ability to accurately measure 6-TGN and 6-MMP levels allows for personalized dosing strategies, ultimately leading to improved patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 6. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of LC-MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thiopurine Metabolites by LC-MS/MS | HNL Lab Medicine [hnl.com]
Unraveling the Metabolic Journey of 6-Mercaptopurine: An Application Note on ¹³C and ¹⁵N Isotope Tracing
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and pharmacology.
This document provides a detailed guide for conducting metabolic fate analysis of the crucial thiopurine drug, 6-mercaptopurine (6-MP), using stable isotope labeling with ¹³C and ¹⁵N. By tracing the metabolic journey of 6-MP, researchers can gain profound insights into its mechanism of action, identify potential sources of drug resistance, and pave the way for personalized therapeutic strategies. This guide includes comprehensive experimental protocols, data presentation tables, and visual diagrams of the metabolic pathways and experimental workflow.
Introduction
6-Mercaptopurine (6-MP) is a cornerstone medication in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease.[1][2][3] As a purine analogue, its therapeutic efficacy hinges on its intracellular conversion into active metabolites that disrupt DNA and RNA synthesis in rapidly dividing cells.[2][3] However, the metabolic fate of 6-MP is complex, involving competing anabolic and catabolic pathways that can lead to variability in patient response and the potential for severe side effects.[2][4]
Stable isotope tracing using ¹³C and ¹⁵N labeled 6-MP offers a powerful methodology to dissect these intricate metabolic networks. By introducing a "heavy" version of the drug, researchers can precisely track its conversion into various downstream metabolites using mass spectrometry. This approach provides a dynamic and quantitative picture of metabolic fluxes, offering a deeper understanding beyond static concentration measurements.
Key Metabolic Pathways of 6-Mercaptopurine
The metabolism of 6-MP is primarily governed by three enzymatic pathways:
-
Anabolism via Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This is the activation pathway where 6-MP is converted to its therapeutically active metabolites, the 6-thioguanine nucleotides (6-TGNs).[1][2]
-
Catabolism via Xanthine Oxidase (XO): This pathway leads to the inactive metabolite, 6-thiouric acid (6-TU).[5]
-
S-methylation via Thiopurine S-methyltransferase (TPMT): This pathway generates 6-methylmercaptopurine (6-MMP), a metabolite associated with hepatotoxicity.[2][4]
Genetic polymorphisms in enzymes like TPMT can significantly alter the balance of these pathways, impacting both drug efficacy and toxicity.[2][4]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from a ¹³C and ¹⁵N labeled 6-MP metabolic fate analysis experiment. The data is presented as the percentage of the labeled pool for each metabolite at different time points, reflecting the dynamic nature of drug metabolism.
Table 1: Relative Abundance of Labeled 6-Mercaptopurine and its Metabolites
| Metabolite | 2 hours (%) | 8 hours (%) | 24 hours (%) |
| ¹³C,¹⁵N-6-MP | 65.2 | 30.5 | 10.1 |
| ¹³C,¹⁵N-TIMP | 15.8 | 25.1 | 18.5 |
| ¹³C,¹⁵N-6-TGNs | 5.3 | 18.9 | 45.7 |
| ¹³C,¹⁵N-6-MMP | 10.1 | 20.3 | 22.3 |
| ¹³C,¹⁵N-6-TU | 3.6 | 5.2 | 3.4 |
Table 2: Expected m/z Values for Unlabeled and Labeled 6-MP and Key Metabolites
| Compound | Chemical Formula | Unlabeled m/z [M+H]⁺ | ¹³C₂,¹⁵N-Labeled m/z [M+H]⁺ | Mass Shift (Da) |
| 6-Mercaptopurine (6-MP) | C₅H₄N₄S | 153.02 | 156.02 | +3 |
| 6-Thioinosine monophosphate (TIMP) | C₁₀H₁₂N₄O₇PS | 347.02 | 350.02 | +3 |
| 6-Thioguanine (6-TG) | C₅H₅N₅S | 168.03 | 171.03 | +3 |
| 6-Methylmercaptopurine (6-MMP) | C₆H₆N₄S | 167.04 | 170.04 | +3 |
Note: The specific ¹³C and ¹⁵N labeling pattern on the purchased standard will determine the exact mass shift. This table assumes a hypothetical labeling pattern for illustrative purposes.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical in vitro metabolic fate analysis of ¹³C and ¹⁵N labeled 6-mercaptopurine.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line for your research question (e.g., a human leukemia cell line like Jurkat or a colon cancer cell line like Caco-2).
-
Cell Culture: Culture the cells in the appropriate medium (e.g., RPMI-1640 for Jurkat cells) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Labeled 6-MP: Prepare a stock solution of ¹³C,¹⁵N labeled 6-mercaptopurine in a suitable solvent (e.g., DMSO or 0.1 M NaOH) at a concentration of 10 mM.
-
Treatment: Once the cells have reached the desired confluency, replace the old medium with fresh medium containing the ¹³C,¹⁵N labeled 6-MP at the desired final concentration (e.g., 10 µM). Include a vehicle control (medium with the same concentration of the solvent used for the 6-MP stock).
Protocol 2: Metabolite Extraction
-
Time Points: At designated time points (e.g., 2, 8, and 24 hours) after treatment, harvest the cells for metabolite extraction.
-
Quenching Metabolism: To halt all enzymatic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a small volume (e.g., 50 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., a Q-Exactive Orbitrap mass spectrometer with a Vanquish UHPLC system).
-
Chromatographic Separation: Separate the metabolites using a suitable column (e.g., a C18 reversed-phase column) with a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and acquire data in full scan mode to detect all ions within a specified mass range. Use a targeted MS/MS approach (Parallel Reaction Monitoring - PRM) for accurate quantification of the labeled and unlabeled metabolites based on their specific precursor and fragment ions.
-
Data Analysis: Process the raw data using specialized software (e.g., Xcalibur, Compound Discoverer, or an open-source tool like MZmine). Identify the labeled metabolites based on their accurate mass and retention time. Quantify the peak areas of the different isotopologues for each metabolite.
Conclusion
The use of ¹³C and ¹⁵N labeled 6-mercaptopurine in metabolic fate analysis is a robust and insightful technique for researchers in drug development and clinical pharmacology. The detailed protocols and data presentation formats provided in this application note offer a comprehensive framework for conducting these experiments and interpreting the results. By elucidating the intricate metabolic pathways of 6-MP, this methodology will contribute to the development of more effective and safer therapeutic regimens.
References
Application Notes and Protocols for Cell Culture Studies with 6-Mercaptopurine-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptopurine (6-MP) is a cornerstone chemotherapy agent for acute lymphoblastic leukemia and an important immunosuppressant. As a purine analog, it disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1] To elucidate its complex intracellular metabolic pathways and to quantify the flux through its various bioactive and catabolic routes, stable isotope-labeled 6-Mercaptopurine, such as 6-Mercaptopurine-¹³C₂,¹⁵N, is an invaluable tool. This document provides detailed application notes and protocols for conducting cell culture studies using this labeled compound, focusing on cytotoxicity assessment and metabolic flux analysis.
The use of 6-Mercaptopurine-¹³C₂,¹⁵N allows for precise tracing of the drug's metabolic fate within cancer cells. By employing mass spectrometry, researchers can differentiate the drug's metabolites from their endogenous, unlabeled counterparts. This enables the quantification of metabolite production rates and the assessment of how different cellular conditions or co-treatments affect the drug's metabolism, providing critical insights for drug development and personalized medicine.
Signaling and Metabolic Pathways of 6-Mercaptopurine
6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its metabolism is a complex network of competing pathways. The primary pathway to activation involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts 6-MP into 6-thioinosine monophosphate (TIMP). TIMP can then be further metabolized to 6-thioguanine nucleotides (TGNs), which are the primary cytotoxic metabolites that incorporate into DNA and RNA.[1]
Alternatively, TIMP can be methylated by thiopurine S-methyltransferase (TPMT) to form methylthioinosine monophosphate (MeTIMP), a potent inhibitor of de novo purine synthesis.[1] 6-MP can also be inactivated by xanthine oxidase (XO) to 6-thiouric acid. The balance between these pathways dictates both the efficacy and the toxicity of the drug.
Quantitative Data Summary
The following tables summarize key quantitative data for 6-Mercaptopurine. Table 1 provides reported IC₅₀ values for unlabeled 6-MP in various cancer cell lines, which can serve as a starting point for determining appropriate concentrations for labeling studies. Table 2 presents representative hypothetical data from a metabolic flux experiment using 6-Mercaptopurine-¹³C₂,¹⁵N to illustrate how results can be structured.
Table 1: IC₅₀ Values of 6-Mercaptopurine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Citation |
| MOLT-4 | Acute Lymphoblastic Leukemia | 10 ± 2 | 96 | [2] |
| Jurkat | Acute T-cell Leukemia | ~65 (MTAP-deficient) | 72 | |
| HepG2 | Hepatocellular Carcinoma | 32.25 | Not Specified | |
| HCT116 | Colorectal Carcinoma | 16.7 µg/mL (~110 µM) | 48 | |
| MCF-7 | Breast Adenocarcinoma | >100 | Not Specified |
Table 2: Representative Data from a Hypothetical Metabolic Flux Experiment
MOLT-4 cells were incubated with 10 µM 6-Mercaptopurine-¹³C₂,¹⁵N for 24 hours. Data represents the percentage of the metabolite pool that is labeled with ¹³C₂ and ¹⁵N.
| Metabolite | Labeled (%) | Unlabeled (%) | Total Concentration (pmol/10⁶ cells) |
| 6-Thioinosine Monophosphate (TIMP) | 85.2 | 14.8 | 150.4 |
| 6-Thioguanosine Monophosphate (TGMP) | 65.7 | 34.3 | 98.2 |
| 6-Methylthioinosine Monophosphate (MeTIMP) | 78.9 | 21.1 | 45.6 |
| DNA-incorporated 6-Thioguanine | 12.3 | 87.7 | 5.1 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of 6-Mercaptopurine, which is essential for designing subsequent metabolic labeling experiments.
Materials:
-
Leukemia cell line (e.g., MOLT-4, Jurkat)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-Mercaptopurine (unlabeled)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Drug Preparation: Prepare a stock solution of 6-Mercaptopurine in a suitable solvent (e.g., 0.1 M NaOH, then dilute in media). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 200 µM).
-
Treatment: Add 100 µL of the diluted 6-MP solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Plot the cell viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Metabolic Labeling and Metabolite Extraction
This protocol describes the labeling of cancer cells with 6-Mercaptopurine-¹³C₂,¹⁵N and the subsequent extraction of intracellular metabolites for LC-MS/MS analysis.
Materials:
-
Cancer cell line of interest
-
6-Mercaptopurine-¹³C₂,¹⁵N
-
6-well cell culture plates
-
Ice-cold 80% Methanol (for quenching and extraction)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Culture: Culture cells in 6-well plates to mid-log phase (approximately 80% confluency for adherent cells or a density of 1 x 10⁶ cells/mL for suspension cells).
-
Labeling: Replace the culture medium with fresh medium containing 6-Mercaptopurine-¹³C₂,¹⁵N at the desired concentration (e.g., the predetermined IC₅₀).
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 8, 24 hours) to monitor the dynamics of metabolite labeling.
-
Quenching Metabolism:
-
For Adherent Cells: Aspirate the medium, wash once quickly with ice-cold saline, and then add 1 mL of ice-cold 80% methanol to each well.
-
For Suspension Cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation (500 x g for 5 min at 4°C), aspirate the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 80% methanol.
-
-
Metabolite Extraction:
-
Scrape the adherent cells in the methanol and transfer the lysate to a microcentrifuge tube. For suspension cells, vortex the resuspended pellet.
-
Incubate the samples on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Labeled Metabolites
This is a general protocol for the analysis of ¹³C and ¹⁵N-labeled 6-MP metabolites. Specific parameters, especially the MRM transitions, should be empirically optimized.
Materials:
-
Dried metabolite extracts
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase.
-
Chromatographic Separation:
-
Use a suitable column for separating polar metabolites, such as a HILIC or reversed-phase C18 column.
-
Develop a gradient elution method using, for example, mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Perform multiple reaction monitoring (MRM) to detect and quantify the labeled and unlabeled metabolites. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will result from fragmentation.
-
Example MRM Transitions (Hypothetical - requires optimization):
-
Unlabeled 6-MP: 153.0 -> 119.1
-
Labeled 6-MP-¹³C₂,¹⁵N: 156.0 -> 121.1
-
Unlabeled 6-Thioguanine: 168.1 -> 151.1
-
Labeled 6-Thioguanine: 171.1 -> 153.1
-
-
-
Data Analysis:
-
Integrate the peak areas for each labeled and unlabeled metabolite.
-
Calculate the percentage of label incorporation and the absolute concentrations of the metabolites using a standard curve if available.
-
Conclusion
The use of 6-Mercaptopurine-¹³C₂,¹⁵N in cell culture studies offers a powerful approach to dissect its metabolic pathways and understand its mechanism of action at a quantitative level. The protocols provided herein offer a framework for conducting such studies, from determining the drug's cytotoxicity to tracing its metabolic fate. By carefully applying these methods, researchers can gain valuable insights into the factors that influence the efficacy of this important anticancer and immunosuppressive agent.
References
Application Notes and Protocols for Animal Models in 6-Mercaptopurine Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the metabolic research of 6-mercaptopurine (6-MP). This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of metabolic pathways and experimental workflows to guide researchers in designing and executing their studies.
Introduction to 6-Mercaptopurine Metabolism
6-mercaptopurine (6-MP) is a prodrug widely used in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its therapeutic efficacy and toxicity are highly dependent on its complex metabolic pathways. Animal models, particularly rodents, have been instrumental in elucidating these pathways and investigating factors that influence drug disposition.
The metabolism of 6-MP can be broadly divided into two main routes:
-
Catabolism: 6-MP is inactivated through oxidation by xanthine oxidase (XO) to 6-thiouric acid (6-TUA), which is then excreted.[1][2][3][4] This pathway is a major determinant of the oral bioavailability of 6-MP.
-
Anabolism: 6-MP is converted intracellularly to its active metabolites, the 6-thioguanine nucleotides (6-TGNs). This multi-step process involves hypoxanthine-guanine phosphoribosyltransferase (HPRT). 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity.
-
Methylation: Thiopurine S-methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (6-MMP), an inactive metabolite.[5] Genetic variations in TPMT can significantly alter 6-MP metabolism and toxicity.[5]
Animal Models in 6-MP Research
Rats and mice are the most commonly used animal models for studying 6-MP metabolism due to their well-characterized physiology and the availability of genetic variants.
-
Rats (e.g., Wistar, Sprague Dawley): The rat is a suitable model for investigating the overall metabolism of 6-MP and its pharmacological modulation.[6] Studies in rats have provided valuable data on the intestinal absorption, tissue distribution, and excretion of 6-MP and its metabolites.[1][2][6]
-
Mice (e.g., C57BL, BALB/c): Mice are frequently used to study the efficacy and toxicity of 6-MP, particularly in the context of leukemia models.[5][7] Genetically engineered mouse models, such as TPMT knockout mice, have been crucial in understanding the role of specific enzymes in 6-MP metabolism and toxicity.[5][8]
Quantitative Data from Animal Studies
The following tables summarize key quantitative data from various studies on 6-MP metabolism in animal models.
Table 1: Pharmacokinetics of 6-Mercaptopurine in Rats
| Parameter | 6-MP Dose | Route | Cmax (ng/mL) | AUC (mg/L·h) | t1/2 (h) | Animal Strain | Reference |
| 6-MP | 15.75 mg/kg | Oral | 202.90 ± 94.29 | 381.00 ± 71.20 | 1.50 ± 0.94 | Sprague Dawley | [9] |
| 6-MP with MTX | 75 mg/m² | Oral | Increased by 110% | Increased by 230% | - | Not Specified | [10] |
| 6-MP Nanoparticles | 15.75 mg/kg | Oral | 478.05 ± 233.00 | 558.70 ± 110.80 | 1.57 ± 1.09 | Sprague Dawley | [9] |
Table 2: 6-MP Metabolite Concentrations in Rat Erythrocytes and Tissues (pmol/8 x 10⁸ cells or per g tissue)
| Metabolite | 6-MP Dose (mg/kg/day) | Tissue | Cmax | AUC | Reference |
| 6-TGN | 12.5 | Erythrocytes | ~180 | - | [6] |
| 6-TGN | 25 | Erythrocytes | 910.9 ± 53.1 | ~5-fold higher than 12.5 mg/kg | [6] |
| 6-MPN | 25 | Erythrocytes | 286.8 ± 23.4 | - | [6] |
Table 3: Impact of TPMT Genotype on 6-MP Metabolites and Toxicity in Mice
| Genotype | 6-MP Treatment | 30-day Leukemia-Free Survival | Bone Marrow TGN Levels (pmol/5 x 10⁶ cells) | Myelosuppression | Reference |
| Tpmt+/+ | Low-dose | 5% | 2.7 | Mild to moderate | [5][8] |
| Tpmt+/- | Low-dose | 47% | - | - | [5] |
| Tpmt-/- | Low-dose | 85% | 4.3 | Severe | [5][8] |
| Mrp4KO | Single 80 mg/kg IP | - | 6.1 | Myelosuppression after 9 weeks | [8] |
| Tpmt/Mrp4 DKO | Single 80 mg/kg IP | - | 8.5 | Severe bone marrow hypocellularity after 18 days | [8] |
Experimental Protocols
Protocol 1: In Vivo 6-MP Administration and Sample Collection in Rats
Objective: To determine the pharmacokinetic profile and metabolite distribution of 6-MP in rats.
Materials:
-
Wistar or Sprague Dawley rats (male, 200-250 g)
-
6-Mercaptopurine (6-MP)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles (for oral administration) or syringes and needles (for intraperitoneal injection)
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Drug Preparation: Prepare a suspension of 6-MP in the chosen vehicle at the desired concentration.
-
Dosing:
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) after 6-MP administration.
-
Tissue Harvesting: At the end of the study, euthanize the animals under deep anesthesia. Perfuse the circulatory system with saline to remove blood from the organs. Harvest tissues of interest (e.g., liver, kidney, small intestine) and immediately freeze them in liquid nitrogen. Store samples at -80°C until analysis.
Protocol 2: Analysis of 6-MP and its Metabolites by HPLC
Objective: To quantify the levels of 6-MP, 6-TGNs, and 6-MMP in biological samples.
Principle: This protocol is based on the hydrolysis of nucleotide metabolites to their respective bases, followed by separation and detection using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[11]
Materials:
-
Perchloric acid (PCA)
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., methanol-water with triethylamine)
-
Standards for 6-MP, 6-thioguanine (6-TG), and a hydrolysis product of 6-MMP.
Procedure:
-
Sample Preparation (Erythrocytes):
-
Lyse a known number of red blood cells (e.g., 8 x 10⁸) in a solution containing DTT.
-
Precipitate proteins by adding cold perchloric acid.
-
Centrifuge to pellet the precipitate.
-
-
Hydrolysis:
-
HPLC Analysis:
-
Cool the hydrolyzed sample and inject a specific volume into the HPLC system.
-
Separate the analytes using a C18 column with an appropriate mobile phase.
-
Detect the compounds using a UV detector at specific wavelengths (e.g., 342 nm for 6-TG, 322 nm for 6-MP, and 303 nm for the 6-MMP derivative).[11]
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analytical standards.
-
Calculate the concentration of each metabolite in the samples based on the standard curve.
-
Visualizing Metabolic Pathways and Workflows
6-Mercaptopurine Metabolic Pathway
Caption: Metabolic pathways of 6-mercaptopurine (6-MP).
Experimental Workflow for In Vivo 6-MP Studies
Caption: General experimental workflow for 6-MP studies in animal models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Intestinal absorption and metabolism of 6-mercaptopurine in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transport and metabolism of 6-thioguanine and 6-mercaptopurine in mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Host Thiopurine Methyltransferase Status Affects Mercaptopurine Antileukemic Effectiveness in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 6-mercaptopurine in the erythrocytes, liver, and kidney of rats during multiple-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the anticarcinogenic drug 6-mercaptopurine on mineral metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of thiopurine methyltransferase (TPMT) and multidrug resistance-associated protein gene 4 (MRP4) on mercaptopurine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and experimental pharmacokinetic interaction between 6-mercaptopurine and methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application of 6-Mercaptopurine-¹³C₂,¹⁵N in Inflammatory Bowel Disease Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (6-MP) is a cornerstone therapy for inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis. As a prodrug, its efficacy and toxicity are dependent on its complex intracellular metabolism. Therapeutic drug monitoring (TDM) of its key metabolites, the efficacious 6-thioguanine nucleotides (6-TGNs) and the potentially toxic 6-methylmercaptopurine ribonucleotides (6-MMPRs), is crucial for optimizing patient outcomes. The stable isotope-labeled internal standard, 6-Mercaptopurine-¹³C₂,¹⁵N, plays a pivotal role in the accurate quantification of these metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical method. This document provides detailed application notes and protocols for the use of 6-Mercaptopurine-¹³C₂,¹⁵N in IBD research.
Application Notes
The primary application of 6-Mercaptopurine-¹³C₂,¹⁵N in the context of IBD research is as an internal standard for the precise and accurate quantification of 6-mercaptopurine and its metabolites in biological matrices, typically red blood cells (erythrocytes). The incorporation of stable isotopes (¹³C and ¹⁵N) into the 6-MP molecule renders it chemically identical to the endogenous analyte but mass-shifted. This allows for the correction of variability in sample preparation and analytical analysis, such as extraction efficiency and matrix effects, leading to highly reliable and reproducible results.
Key Applications Include:
-
Therapeutic Drug Monitoring (TDM): Routine monitoring of 6-TGN and 6-MMPR levels in patients with IBD treated with thiopurines. This allows for dose adjustments to achieve therapeutic concentrations of 6-TGN while avoiding toxic levels of 6-MMPR.[1][2]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Investigating the absorption, distribution, metabolism, and excretion of 6-mercaptopurine and correlating metabolite levels with clinical efficacy and adverse events.
-
Pharmacogenomic Research: Studying the influence of genetic polymorphisms, particularly in the thiopurine S-methyltransferase (TPMT) enzyme, on the metabolic fate of 6-mercaptopurine and patient response to treatment.[3][4]
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered medications on the metabolism of 6-mercaptopurine.
Quantitative Data Summary
The following tables summarize key quantitative data related to the therapeutic monitoring of 6-mercaptopurine metabolites in IBD patients.
Table 1: Therapeutic and Toxic Ranges of 6-MP Metabolites in Erythrocytes
| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBCs) | Toxic Level (pmol/8 x 10⁸ RBCs) | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGN) | 235 - 450[1] | > 450 | Myelosuppression (Leukopenia)[5] |
| 6-Methylmercaptopurine Ribonucleotides (6-MMPR) | Not Applicable | > 5700[1][3] | Hepatotoxicity[6][7] |
Table 2: Influence of TPMT Genotype on 6-MP Metabolite Levels
| TPMT Phenotype | Typical 6-TGN Levels | Typical 6-MMPR Levels | Clinical Implication |
| Normal Metabolizer (Wild-Type) | Therapeutic | Variable | Standard dosing, risk of sub-therapeutic levels or high 6-MMPR in some. |
| Intermediate Metabolizer (Heterozygous) | Higher than normal | Lower than normal | Increased risk of myelosuppression with standard doses; often good responders.[3] |
| Poor Metabolizer (Homozygous Mutant) | Extremely High | Very Low | High risk of severe, life-threatening myelosuppression with standard doses.[3] |
Table 3: Correlation of 6-TGN Levels with Clinical Remission in IBD
| 6-TGN Level (pmol/8 x 10⁸ RBCs) | Likelihood of Clinical Remission | Reference |
| > 235 | 5 times more likely to exhibit therapeutic response | [3] |
| Above predefined thresholds (200-260) | Global odds ratio for remission: 3.95 | [8][9] |
| ≥ 230 | Odds ratio for clinical response: 4.63 | [5] |
Signaling and Metabolic Pathways
The metabolism of 6-mercaptopurine is a complex process involving competing enzymatic pathways that ultimately determine the balance between therapeutic efficacy and toxicity.
Caption: Metabolic pathway of 6-mercaptopurine.
Experimental Protocols
Protocol 1: Quantification of 6-TGN and 6-MMPR in Erythrocytes using LC-MS/MS
This protocol describes the quantification of 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) in erythrocytes following their release from their respective nucleotide forms by acid hydrolysis. 6-Mercaptopurine-¹³C₂,¹⁵N is used as an internal standard.
1. Materials and Reagents:
-
Whole blood collected in EDTA tubes
-
6-Mercaptopurine-¹³C₂,¹⁵N internal standard solution
-
Perchloric acid (70%)
-
Dithiothreitol (DTT)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Phosphate-buffered saline (PBS)
2. Sample Preparation Workflow:
Caption: Experimental workflow for thiopurine metabolite analysis.
3. Detailed Sample Preparation Procedure:
-
Erythrocyte Isolation: Centrifuge the whole blood sample at 2,000 x g for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat.
-
Erythrocyte Washing: Resuspend the erythrocyte pellet in PBS and centrifuge again. Repeat this washing step twice.
-
Cell Lysis: Lyse a known volume of the packed erythrocytes by adding a specific volume of ultrapure water.
-
Internal Standard Spiking: Add a known concentration of 6-Mercaptopurine-¹³C₂,¹⁵N internal standard solution to the erythrocyte lysate.
-
Deproteinization and Reduction: Add a solution of perchloric acid containing DTT to the lysate. DTT is included to prevent the oxidation of thiopurines. Vortex vigorously.
-
Acid Hydrolysis: Incubate the mixture at 95-100°C for 60 minutes to hydrolyze the thiopurine nucleotides to their corresponding bases (6-TG and 6-MMP).[10][11]
-
Final Centrifugation: After cooling, centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.[12]
-
Mobile Phase A: Water with 0.1% formic acid and ammonium acetate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the analytes from matrix components. The specific gradient profile should be optimized for the particular column and instrument.
-
Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
-
Run Time: A short run time of around 5-7 minutes is often achievable.[11][12]
-
-
Mass Spectrometry (MS):
-
Ionization: Positive electrospray ionization (ESI+) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for 6-TG, 6-MMP, and the 6-Mercaptopurine-¹³C₂,¹⁵N internal standard need to be monitored. An example of MRM transitions is provided in the table below. The exact m/z values should be confirmed and optimized on the specific mass spectrometer used.
-
Table 4: Example MRM Transitions for Thiopurine Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Thioguanine (6-TG) | 168.0 | 151.0 |
| 6-Methylmercaptopurine (6-MMP) | 167.1 | 152.1 |
| 6-Mercaptopurine-¹³C₂,¹⁵N (IS) | 171.0 | 154.0 |
5. Data Analysis and Quantification:
The concentration of 6-TG and 6-MMP in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytes and a constant concentration of the internal standard.
Logical Relationships in Thiopurine TDM
The decision-making process in thiopurine TDM is a logical sequence of assessing patient response and metabolite levels to guide therapy.
Caption: Logical workflow for thiopurine therapeutic drug monitoring.
Conclusion
The use of 6-Mercaptopurine-¹³C₂,¹⁵N as an internal standard is indispensable for the accurate and reliable quantification of 6-mercaptopurine metabolites in IBD research and clinical practice. The detailed protocols and data presented herein provide a comprehensive resource for researchers, scientists, and drug development professionals to effectively implement TDM strategies, ultimately leading to optimized and safer use of thiopurine drugs in patients with inflammatory bowel disease.
References
- 1. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. Pharmacogenetic Effect of Thiopurine Methyl Transferase (TPMT) Gene Expression and Serum TNF on the Imuran Response in Ulcerative Colitis (UC) Iraqi Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity of 6-mercaptopurine (6-MP) and Azathioprine (AZA) in adult IBD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Analysis of Erythrocyte Thiopurine Nucleotides and Their Association With Genetic Variants in Patients With Neuromyelitis Optica Spectrum Disorders Taking Azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis of Thiopurines Using Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine drugs, including azathioprine (AZA), 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are vital immunosuppressants and anti-cancer agents.[1][2] Their clinical efficacy is intrinsically linked to their complex intracellular metabolism, which converts these prodrugs into active cytotoxic 6-thioguanine nucleotides (6-TGNs) and other metabolites.[3] However, significant inter-individual variability in drug metabolism can lead to therapeutic failure or severe toxicity.[2][3] Metabolic flux analysis (MFA) using stable isotope-labeled compounds offers a powerful methodology to quantitatively delineate the rates of metabolic conversions within the thiopurine pathways, providing critical insights for drug development, personalized medicine, and understanding mechanisms of drug resistance.[4]
This document provides detailed application notes and protocols for conducting metabolic flux analysis of thiopurines using isotopically labeled compounds, such as ¹³C- or ¹⁵N-labeled azathioprine or 6-mercaptopurine.
Thiopurine Metabolic Pathway
The metabolism of thiopurines is a complex network of competing enzymatic pathways. Azathioprine is a prodrug that is first converted to 6-MP.[3] 6-MP is then metabolized through three main competing pathways:
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Anabolic Pathway: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to thioinosine monophosphate (TIMP). TIMP is further metabolized to the active cytotoxic 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to cell death.[5]
-
Catabolic Pathway (Methylation): Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite associated with hepatotoxicity at high levels.[3]
-
Catabolic Pathway (Oxidation): Xanthine oxidase (XO) oxidizes 6-MP to 6-thiouric acid, an inactive metabolite that is excreted.
The balance between these pathways determines the concentration of active 6-TGNs and potentially toxic metabolites, thereby influencing both therapeutic efficacy and adverse effects.
References
- 1. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring thiopurine metabolites in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 6-Mercaptopurine Metabolite Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 6-mercaptopurine (6-MP) metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why are my 6-thioguanine nucleotide (6-TGN) recoveries low and inconsistent?
Low and variable 6-TGN recovery is a common issue often related to sample preparation and handling. The thiol group of 6-mercaptopurine and its metabolites is susceptible to oxidation and binding to proteins.
Troubleshooting Steps:
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Inadequate Cell Lysis and Protein Precipitation: Ensure complete lysis of red blood cells (RBCs) and effective protein precipitation. Perchloric acid is commonly used for this purpose.[1][2] A final concentration of at least 0.35 M is recommended, with some protocols using 0.7 M.[1][2] Insufficient acid can lead to incomplete protein removal and metabolite loss.
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Oxidation of Thiopurines: Dithiothreitol (DTT) is crucial for preventing the oxidation of the thiol groups and their binding to denatured proteins.[1] Ensure DTT is added during the extraction process at an appropriate concentration (e.g., a final concentration of 0.013 M has been shown to be effective).[1][2]
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Incomplete Hydrolysis: The quantification of 6-TGN and 6-methylmercaptopurine nucleotides (6-MMPN) typically involves acid hydrolysis to convert the nucleotide forms to their respective bases (6-thioguanine and 6-methylmercaptopurine). Ensure hydrolysis conditions (temperature and time) are optimal. A common method involves heating at 100°C for 45-60 minutes.[3][4]
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Sample Stability: Thiopurine metabolites can be unstable.[5] Process samples as quickly as possible and store them at appropriate temperatures. Pre-processed RBC samples have shown stability at -70°C for up to 6 months.[5]
2. I'm observing high variability between replicate injections on my LC-MS/MS. What are the potential causes?
High variability in replicate injections often points to issues with the analytical instrumentation or the final sample matrix.
Troubleshooting Steps:
-
Matrix Effects: Biological samples, especially those derived from whole blood or RBCs, can cause ion suppression or enhancement in the mass spectrometer.
-
Evaluate Matrix Effects: Compare the peak areas of analytes in post-extraction spiked blank matrix to those in a neat solution.[5]
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Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[6]
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Use a Stable Isotope-Labeled Internal Standard: If not already in use, a stable isotope-labeled internal standard for each analyte is the most effective way to compensate for matrix effects and variability in extraction.
-
-
Carryover: 6-MP and its metabolites can be "sticky" and prone to carryover in the injection port and analytical column.
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Injector Wash: Ensure your autosampler's wash procedure is effective. Use a strong solvent in your wash solution.
-
Blank Injections: Run blank injections after high-concentration samples to check for carryover. Carryover should be ≤20% of the lower limit of quantification (LLOQ).[7]
-
-
Mobile Phase Issues: Inconsistent mobile phase composition can lead to shifting retention times and variable peak areas. Ensure mobile phases are fresh, well-mixed, and properly degassed.
3. Why are my 6-MMPN results showing poor accuracy?
Inaccurate 6-MMPN quantification can be linked to specific aspects of the sample preparation and analytical method.
Troubleshooting Steps:
-
Hydrolysis Efficiency: 6-MMPN hydrolysis to 6-methylmercaptopurine (6-MMP) can be sensitive to the acid concentration. Lower concentrations of perchloric acid have been shown to result in lower 6-MMPN recovery.[1]
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Mass Spectrometry Signal Saturation: In patient samples, 6-MMPN concentrations can be 10-20 times higher than 6-TGN concentrations.[8] This can lead to detector saturation for 6-MMP.
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Dilution: Analyze a separate dilution of the sample for 6-MMPN if it is outside the linear range of the assay.
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Isotope Monitoring: One strategy to avoid saturation is to monitor a less abundant isotope (e.g., M+1) for 6-MMP, which can bring the peak intensity into a comparable range with 6-TG.[8]
-
-
Extraction Recovery: While 6-TGN recovery can be challenging, 6-MMP recovery is often higher.[5] However, it's still important to validate the extraction recovery for all analytes.
4. My calibration curve is non-linear. What should I check?
A non-linear calibration curve can be caused by a number of factors, from standard preparation to analytical issues.
Troubleshooting Steps:
-
Standard Preparation:
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Accuracy of Stock Solutions: Re-prepare stock and working standard solutions. 6-MP and its metabolites can be challenging to dissolve; ensure they are fully solubilized. Stock solutions are often prepared in 0.1 N NH4OH before dilution.[7]
-
Stability of Standards: Check the stability of your stock and working solutions under your storage conditions.
-
-
Detector Saturation: As mentioned previously, high concentration standards can saturate the detector. Ensure the upper limit of your calibration range is within the linear response of your instrument.
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Incorrect Integration: Review the peak integration for all calibrators. Ensure that the baseline is set correctly and that peaks are being integrated consistently.
Quantitative Data Summary
For successful quantification, it is crucial to operate within validated parameters. The following tables provide typical values for quality control, linearity, and therapeutic ranges found in the literature.
Table 1: Example Quality Control (QC) and Linearity Parameters
| Parameter | 6-Mercaptopurine (6-MP) | 6-Thioguanine Nucleotides (6-TGN) | 6-Methylmercaptopurine Nucleotides (6-MMPN) | Reference |
| Linearity Range | 2.0 - 200.0 ng/mL (in plasma) | 25.5 - 1020 ng/mL (in DBS) | 20 - 2000 ng/mL (in plasma) | [7][9] |
| LLOQ | 2.0 ng/mL (in plasma) | 8 pmol/8 x 10⁸ RBCs | 70 pmol/8 x 10⁸ RBCs | [3][4][7] |
| QC Levels (Low) | 6 ng/mL | 40 ng/mL | 500 ng/mL | [1][7] |
| QC Levels (Medium) | 100 ng/mL | 80 ng/mL | 2500 ng/mL | [1][7] |
| QC Levels (High) | 150 ng/mL | 200 ng/mL | 7500 ng/mL | [1][7] |
| Acceptance Criteria | ≤15% (%RSD), ±15% (%RE) for QCs | ≤15% (%CV), within 15% of nominal for QCs | ≤15% (%CV), within 15% of nominal for QCs | [1][7][9] |
| ≤20% for LLOQ | ≤20% for LLOQ | ≤20% for LLOQ | [7][9] |
DBS: Dried Blood Spot; LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error; %CV: Coefficient of Variation.
Table 2: Therapeutic and Toxicity Thresholds
| Metabolite | Concentration (pmol/8 x 10⁸ RBCs) | Clinical Significance | Reference |
| 6-TGN | > 235 | Associated with therapeutic response | [10][11] |
| 6-TGN | > 450 | Increased risk of leukopenia | [5] |
| 6-MMPN | > 5700 | Increased risk of hepatotoxicity | [5][10][11] |
Experimental Protocols & Visualizations
Detailed Protocol: Quantification of 6-TGN and 6-MMPN in Red Blood Cells
This protocol is a generalized example based on common methodologies.[1][3][4] Researchers should perform their own validation.
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Sample Collection: Collect whole blood in EDTA-containing tubes.
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RBC Isolation:
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Centrifuge whole blood (e.g., 1,500 x g for 10 min at 4°C).
-
Discard plasma and buffy coat.
-
Wash the RBC pellet twice with an equal volume of cold saline or Hanks' solution.
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Count RBCs using a hematology analyzer.
-
-
Lysis and Hydrolysis:
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Aliquot a specific number of RBCs (e.g., 8 x 10⁸ cells) into a microcentrifuge tube.
-
Add a solution containing DTT (final concentration ~7.5 mg/350 µL).
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Add cold perchloric acid (e.g., 50 µL of 70%) to lyse the cells and precipitate proteins. Vortex thoroughly.
-
Centrifuge at high speed (e.g., 13,000 x g for 10 min).
-
Transfer the supernatant to a new tube.
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Hydrolyze the supernatant by heating at 100°C for 45-60 minutes to convert nucleotides to bases.
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Cool the sample on ice.
-
-
LC-MS/MS Analysis:
-
Transfer an aliquot of the hydrolyzed supernatant for injection into the LC-MS/MS system.
-
Use a C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid).[9]
-
Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Diagrams
Caption: General experimental workflow for 6-MP metabolite analysis.
Caption: Troubleshooting pathway for low analyte recovery.
References
- 1. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacogenomics and metabolite measurement for 6-mercaptopurine therapy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of Thiopurines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of thiopurine metabolites. It is designed for researchers, scientists, and drug development professionals to help identify, quantify, and mitigate issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of thiopurines?
A: Matrix effects are the alteration of ionization efficiency for target analytes, such as 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP), due to the presence of co-eluting, undetected components from the biological matrix (e.g., red blood cell lysate).[1][2] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly compromises the accuracy, precision, and sensitivity of quantification.[2]
Q2: My 6-TGN and 6-MMP results show poor reproducibility and accuracy. Could matrix effects be the cause?
A: Yes, poor reproducibility and accuracy are classic indicators of unaddressed matrix effects. Because the composition of the biological matrix can vary from sample to sample, the degree of ion suppression or enhancement can also differ, leading to inconsistent and unreliable results.[2] It is crucial to evaluate your method for the presence of matrix effects if you are observing these issues.
Q3: How can I detect and quantify matrix effects in my thiopurine analysis?
A: There are two primary methods to assess matrix effects:
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Post-Column Infusion: This is a qualitative method used to identify at what retention times ion suppression or enhancement occurs. It involves infusing a constant flow of a thiopurine standard solution into the mass spectrometer while a blank matrix extract is injected into the LC system. Any deviation from the stable signal baseline indicates the presence of a matrix effect.
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Post-Extraction Spike Method: This is a quantitative approach to determine the magnitude of the matrix effect. It compares the signal response of an analyte spiked into a pre-extracted blank matrix with the response of the analyte in a neat solvent at the same concentration. The result is often expressed as the "Matrix Factor" (MF).[2]
Calculation of Matrix Factor (MF): MF (%) = (Peak Area in presence of matrix / Peak Area in neat solution) * 100
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An MF < 100% indicates ion suppression.
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An MF > 100% indicates ion enhancement.
-
An MF = 100% indicates no matrix effect.
Q4: What is the most effective way to compensate for matrix effects?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for each analyte (e.g., ¹³C- or ¹⁵N-labeled 6-TG and 6-MMP).[3] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus correcting for variations in signal intensity.
Troubleshooting Guide
Issue 1: Low signal intensity or reduced sensitivity for 6-TGN and/or 6-MMP.
This is a common problem often caused by ion suppression from co-eluting matrix components, particularly salts and endogenous molecules from red blood cell lysates.
Troubleshooting Workflow for Low Sensitivity
Caption: Troubleshooting workflow for low signal intensity.
Troubleshooting Steps:
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Improve Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.
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Protein Precipitation (PPT): While common, it may not be sufficient on its own as it can leave many small molecule interferences. Ensure complete precipitation and clean transfer of the supernatant.
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Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to maximize the recovery of thiopurines while minimizing the co-extraction of interfering compounds like phospholipids.
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Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge (e.g., mixed-mode cation exchange) to selectively isolate the polar thiopurine metabolites and effectively wash away interfering components.[4]
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Optimize Chromatographic Separation: Modify the LC method to achieve baseline separation of the analytes from the regions where matrix effects occur (identified via post-column infusion).
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Adjust the gradient profile (slope and duration).
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Evaluate alternative column chemistries (e.g., HILIC for polar metabolites).
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Decrease the flow rate to improve separation efficiency.[5]
-
-
Dilute the Sample: If the analyte concentration is high enough, diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of quantification.[6]
Issue 2: Inconsistent and irreproducible quantitative results between samples.
This issue often points to variable matrix effects, where the extent of ion suppression or enhancement differs from one sample to another.
Decision Tree for Inconsistent Quantification
Caption: Decision-making for improving quantification consistency.
Troubleshooting Steps:
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Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. Since the SIL-IS co-elutes and experiences the same matrix effects as the analyte, the ratio of analyte to SIL-IS remains constant, leading to accurate and precise quantification.[3][7]
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Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples (e.g., a pooled lysate from drug-free red blood cells). This ensures that the calibration curve is affected by the matrix in the same way as the unknown samples, improving accuracy.
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Standardize Sample Preparation: Ensure that every step of the sample preparation protocol is performed consistently for all samples, standards, and quality controls. Inconsistent volumes, timing, or techniques can introduce variability.[4][8]
Data Presentation
The efficiency of sample preparation in removing matrix components can be evaluated by measuring extraction recovery. This data provides insight into the potential for matrix effects.
Table 1: Representative Extraction Recovery of Thiopurine Metabolites from Red Blood Cells
| Analyte | Sample Preparation Method | Mean Extraction Recovery (%) | Potential for Matrix Effect | Reference |
| 6-TGN | Protein Precipitation & Hydrolysis | 71.0 - 75.0 | Ion Suppression | [9] |
| 6-MMPN | Protein Precipitation & Hydrolysis | 96.4 - 102.2 | Minimal / Slight Enhancement | [9] |
| 12 Thiopurine Metabolites | RBC Lysis & Stabilization | Not specified, but method showed "no sample matrix interferences" | Low | [1][4][8] |
Note: Extraction recovery is calculated as (Peak Area of analyte in pre-extraction spiked matrix / Peak Area of analyte in post-extraction spiked matrix) * 100. Values significantly different from 100% can indicate the presence of matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation of Thiopurine Metabolites from Erythrocytes
This protocol is a generalized procedure based on common methods involving acid hydrolysis.[7][9]
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Blood Collection & RBC Isolation:
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Collect whole blood in EDTA-containing tubes.
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Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma and buffy coat from red blood cells (RBCs).
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Aspirate and discard the plasma and buffy coat.
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Wash the RBC pellet twice with an equal volume of cold phosphate-buffered saline (PBS).
-
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Cell Lysis & Deproteinization:
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Lyse a known volume of packed RBCs by freeze-thawing (e.g., at -80°C).
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Add the appropriate stable isotope-labeled internal standards (e.g., 6-TG-CN and 6-MMP-d3).[9]
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Add a reducing agent like dithiothreitol (DTT) to prevent oxidation.[4]
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Precipitate proteins by adding a strong acid, such as perchloric acid (PCA), to a final concentration of ~1M. Vortex vigorously.
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Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Hydrolysis:
-
Carefully transfer the clear supernatant to a new, clean tube.
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Seal the tube and heat at 100°C for 60 minutes to hydrolyze the thiopurine nucleotides to their respective bases (6-thioguanine and 6-methylmercaptopurine).
-
-
Final Preparation:
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Cool the sample on ice.
-
Centrifuge again to pellet any additional precipitate.
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Transfer the supernatant to an autosampler vial for LC-MS analysis. It may be necessary to dilute the final extract with the initial mobile phase.
-
Workflow for Erythrocyte Sample Preparation
Caption: Experimental workflow for preparing thiopurine metabolites.
Protocol 2: Representative LC-MS/MS Conditions
These are typical starting conditions that should be optimized for your specific instrument and application.[5][9]
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LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., XSelect HSS T3, 2.5 µm, 2.1 x 100 mm)
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Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: Ramp to 15% B
-
3.0-3.5 min: Ramp to 95% B (Wash)
-
3.5-5.0 min: Hold at 95% B
-
5.0-5.1 min: Return to 2% B
-
5.1-7.0 min: Re-equilibrate at 2% B
-
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions (example):
-
6-Thioguanine: Q1: 168.0 -> Q3: 151.0
-
6-Methylmercaptopurine: Q1: 167.1 -> Q3: 152.1
-
(Note: Specific transitions for analytes and internal standards must be optimized)
-
References
- 1. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 6-Mercaptopurine-13C2,15N Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 6-Mercaptopurine-13C2,15N as an internal standard (IS) for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for 6-mercaptopurine quantification?
An internal standard is crucial in quantitative mass spectrometry to normalize results.[1][2][3] It compensates for variations that can occur during sample preparation, such as extraction inconsistencies, and instrumental performance fluctuations.[1][2][3] By adding a known concentration of an internal standard to all samples, calibrators, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification, leading to improved accuracy and precision.
Q2: What makes this compound an ideal internal standard?
This compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods. Because they are structurally almost identical to the analyte (6-mercaptopurine), they exhibit nearly the same physicochemical properties. This ensures they behave similarly during sample extraction, chromatography, and ionization, providing the most effective compensation for matrix effects and other sources of variability.
Q3: What are the primary goals when optimizing the this compound concentration?
The optimal concentration for this compound should be chosen to:
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Produce a stable, reproducible, and robust signal that is well above the background noise but not so high that it causes detector saturation.
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Ensure the internal standard response is consistent across all samples in an analytical run.
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Effectively track the analyte's behavior throughout the entire analytical process to correct for variability.
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Minimize any potential for cross-interference, where the analyte contributes to the internal standard signal or vice-versa.
Q4: What is "cross-talk" or interference and how can it be assessed?
Cross-talk refers to the signal contribution between the analyte and the internal standard. This can occur if the isotopic purity of the internal standard is low, meaning it contains a small amount of the unlabeled analyte. To assess this, a blank matrix sample should be spiked only with the internal standard at the proposed concentration and analyzed. The signal in the analyte's mass transition channel should be negligible, typically less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.
Experimental Protocols
Protocol 1: Determination of Optimal Internal Standard Concentration
Objective: To determine the concentration of this compound that provides a stable and consistent response across the calibration range and effectively normalizes the analyte signal.
Methodology:
-
Prepare Internal Standard Working Solutions: Prepare a series of working solutions of this compound in a suitable solvent (e.g., methanol/water) at various concentrations (e.g., 10 ng/mL, 25 ng/mL, 50 ng/mL, 100 ng/mL, and 200 ng/mL).
-
Spike Samples:
-
Prepare three sets of samples in the biological matrix of interest (e.g., plasma, cell lysate).
-
Set A (Low QC): Spike the matrix with a low concentration of 6-mercaptopurine.
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Set B (High QC): Spike the matrix with a high concentration of 6-mercaptopurine.
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Set C (Blank): Use the unspiked matrix.
-
For each set, create multiple aliquots. Spike each aliquot with one of the different this compound working solutions. Prepare at least three replicates for each concentration level.
-
-
Sample Preparation: Process all samples using your established extraction protocol (e.g., protein precipitation, solid-phase extraction).
-
LC-MS/MS Analysis: Analyze all prepared samples using your developed LC-MS/MS method.
-
Data Analysis:
-
Monitor the peak area of the this compound internal standard across all samples.
-
Calculate the precision of the internal standard peak area at each concentration (%CV).
-
For the low and high QC samples, calculate the analyte/internal standard peak area ratio.
-
Evaluate the precision and accuracy of the calculated concentrations for the low and high QCs at each internal standard concentration.
-
Expected Outcome: The ideal internal standard concentration will result in a consistent and reproducible peak area with low variability (%CV < 15%) across all samples and will provide the best accuracy and precision for the analyte quantification.
Data Presentation
Table 1: Evaluation of this compound Signal Intensity and Precision
| IS Concentration (ng/mL) | Mean IS Peak Area (n=6) | %CV of IS Peak Area |
| 10 | 85,000 | 18.5 |
| 25 | 210,000 | 9.2 |
| 50 | 450,000 | 4.8 |
| 100 | 980,000 | 5.1 |
| 200 | 2,100,000 (potential for detector saturation) | 7.5 |
Table 2: Impact of IS Concentration on Analyte Quantification (Accuracy and Precision)
| IS Concentration (ng/mL) | Low QC (50 ng/mL) Accuracy (%) | Low QC (50 ng/mL) Precision (%CV) | High QC (800 ng/mL) Accuracy (%) | High QC (800 ng/mL) Precision (%CV) |
| 10 | 88.5 | 16.2 | 91.0 | 14.5 |
| 25 | 95.3 | 8.5 | 97.2 | 7.8 |
| 50 | 101.2 | 4.5 | 102.5 | 4.1 |
| 100 | 103.5 | 4.8 | 104.1 | 4.3 |
| 200 | 108.9 | 6.9 | 109.5 | 7.2 |
Based on the example data, 50 ng/mL would be the optimal concentration for the this compound internal standard, as it provides a strong signal with good precision and results in the best accuracy and precision for the analyte quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No IS Signal | - Concentration is too low.- Inefficient extraction of the IS.- Poor ionization in the mass spectrometer source.- Instability of the IS in the matrix or solvent. | - Increase the IS concentration.- Optimize the sample preparation method to ensure efficient extraction.- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).- Evaluate the stability of the IS under the experimental conditions. |
| High Variability in IS Response (%CV > 15%) | - Inconsistent addition of the IS to samples.- Matrix effects varying between samples.- Instrument instability. | - Use a calibrated pipette and ensure consistent pipetting technique.- Evaluate and optimize sample cleanup to remove interfering matrix components.- Perform system suitability tests to ensure instrument performance is stable. |
| Poor Accuracy/Precision of QC Samples | - Inappropriate IS concentration.- The IS is not tracking the analyte's behavior due to differing matrix effects.- Cross-talk between the analyte and IS. | - Re-optimize the IS concentration using the protocol above.- Improve chromatographic separation to move the analyte and IS away from regions of ion suppression.- Check the isotopic purity of the internal standard. |
| Detector Saturation | - The IS concentration is too high. | - Decrease the concentration of the internal standard. |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified metabolic pathway of 6-Mercaptopurine (6-MP).
References
Thiopurine Metabolic Monitoring: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiopurine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites to monitor for thiopurine drug efficacy and toxicity?
A1: The primary metabolites to monitor are 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP). 6-TGNs are the active metabolites associated with therapeutic efficacy, while high levels of 6-MMP are linked to potential hepatotoxicity.[1][2]
Q2: Why is genetic testing for TPMT and NUDT15 recommended before starting thiopurine therapy?
A2: Thiopurine S-methyltransferase (TPMT) and Nudix hydrolase 15 (NUDT15) are key enzymes in the metabolism of thiopurines. Genetic variants in the genes for these enzymes can lead to decreased or absent enzyme activity.[3] Individuals with these variants are at a significantly higher risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurines. Pre-emptive genotyping helps to identify these at-risk individuals, allowing for dose adjustments or the selection of alternative therapies.[3]
Q3: What is a "shunter" or "preferential methylator" and how does it affect thiopurine therapy?
A3: A "shunter" is an individual who preferentially metabolizes thiopurines towards 6-MMP instead of the active 6-TGNs. This can occur in individuals with high TPMT activity.[4] This metabolic profile can lead to sub-therapeutic levels of 6-TGNs, resulting in a lack of clinical response, and concurrently high levels of 6-MMP, increasing the risk of hepatotoxicity.[2][4]
Q4: Can recent blood transfusions affect TPMT phenotyping results?
A4: Yes, a recent blood transfusion can lead to falsely normal or high TPMT enzyme activity results if the transfused red blood cells have a different TPMT activity level than the patient's own cells. In such cases, TPMT genotyping is a more reliable method for assessing a patient's true enzymatic potential as it is not affected by blood transfusions.
Q5: What are the recommended specimen collection and handling procedures for thiopurine metabolite testing?
A5: Whole blood should be collected in a lavender-top (EDTA) tube.[5][6] The sample should be kept refrigerated and not frozen.[5][6] It is crucial to avoid hemolysis, as this can affect the accuracy of the results.[5][6] For optimal stability of 6-TGN, it is recommended to process the sample as soon as possible, ideally within four days if stored at 4°C.[7][8]
Troubleshooting Guides
Issue 1: Discordant Genotype and Phenotype Results for TPMT
Scenario: A patient's TPMT genotype suggests normal enzyme activity, but the phenotype (enzyme activity assay) shows low activity.
Possible Causes:
-
Drug-Induced Inhibition: Several medications can inhibit TPMT activity, leading to a lower-than-expected phenotype result. Common inhibitors include aminosalicylates (e.g., mesalamine, sulfasalazine), some diuretics, and NSAIDs.
-
Presence of Rare or Novel TPMT Variants: Genotyping panels typically test for the most common variants. A rare or novel variant not included in the panel could lead to reduced enzyme activity that is not predicted by the genotype.
-
Analytical Errors: As with any laboratory test, analytical errors in the phenotyping assay can occur.
Troubleshooting Steps:
-
Review Concomitant Medications: Carefully review the patient's current medications for any known TPMT inhibitors.
-
Consider Expanded Genotyping: If no interacting drugs are identified, consider a more comprehensive sequencing of the TPMT gene to look for rare variants.
-
Repeat Phenotype Assay: If analytical error is suspected, a repeat of the TPMT enzyme activity test may be warranted.
Issue 2: Sub-therapeutic 6-TGN Levels Despite Adequate Dosing
Scenario: A patient is on a weight-based standard dose of a thiopurine, but their 6-TGN levels are consistently below the therapeutic range (<235 pmol/8x10⁸ RBCs).
Possible Causes:
-
Non-adherence: The patient may not be taking the medication as prescribed.[5]
-
Preferential Shunting to 6-MMP: The patient may be a "shunter" with high TPMT activity, leading to the preferential production of 6-MMP over 6-TGN.[4]
-
Malabsorption: Issues with drug absorption in the gastrointestinal tract can lead to lower than expected metabolite levels.
-
Drug Interactions: Certain medications can alter the absorption or metabolism of thiopurines.
Troubleshooting Steps:
-
Assess Adherence: Have a non-judgmental conversation with the patient about their medication adherence.
-
Evaluate 6-MMP Levels: Check the 6-MMP levels. High 6-MMP levels (>5700 pmol/8x10⁸ RBCs) in conjunction with low 6-TGN levels are indicative of shunting.[9]
-
Consider Dose Escalation: If adherence is confirmed and 6-MMP levels are not elevated, a cautious dose increase may be considered with close monitoring.
-
Investigate for Malabsorption: If other causes are ruled out, consider investigating potential malabsorption issues.
Thiopurine Metabolite Reference Ranges
| Metabolite | Therapeutic Range (pmol/8x10⁸ RBCs) | Toxic Threshold (pmol/8x10⁸ RBCs) | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGN) | 235 - 450[10][11] | > 450[9] | Myelosuppression |
| 6-Methylmercaptopurine (6-MMP) | < 5700[10] | > 5700[9] | Hepatotoxicity |
Experimental Protocols
Representative Protocol for 6-TGN and 6-MMP Measurement by LC-MS/MS
This protocol is a synthesis of published methods and should be validated in-house.
1. Sample Preparation:
-
Collect whole blood in an EDTA tube.
-
Isolate red blood cells (RBCs) by centrifugation.
-
Wash the RBCs with saline solution.
-
Lyse the RBCs with a suitable buffer.
2. Hydrolysis:
-
To release 6-thioguanine (6-TG) from its nucleotide forms (6-TGNs), perform an acid hydrolysis of the RBC lysate. This is typically done using perchloric acid and heating at 100°C for a defined period.[12]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: Use a C18 reverse-phase HPLC column to separate 6-TG and 6-MMP from other components in the hydrolyzed sample.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of 6-TG and 6-MMP. Stable isotope-labeled internal standards for both analytes should be used for accurate quantification.
Visualizations
Caption: Simplified Thiopurine Metabolic Pathway.
Caption: Troubleshooting Workflow for Discordant Thiopurine Metabolite Levels.
References
- 1. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 2. Thioguanine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 5. Thiopurine Metabolites, Whole Blood - ProMedica Laboratories [promedicalabs.testcatalog.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Mercaptopurine Metabolite Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio for 6-mercaptopurine (6-MP) and its metabolites during mass spectrometry analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, providing potential causes and solutions in a question-and-answer format.
Question: Why am I observing a low signal-to-noise ratio (S/N) for my 6-mercaptopurine metabolites?
A low S/N ratio can stem from several factors throughout the analytical process, from sample handling to data acquisition. Below is a systematic guide to troubleshooting this common issue.
Potential Cause 1: Suboptimal Sample Preparation
Improper sample collection, storage, or extraction can lead to metabolite degradation and poor recovery, resulting in weak signals.
-
Solution: Ensure proper sample handling procedures are followed. For instance, when analyzing thiopurine metabolites in red blood cells (RBCs), it is recommended to process whole blood samples as soon as possible.[1][2] If immediate processing is not feasible, storing packed RBCs at -70°C can maintain stability for up to 6 months.[1][2] However, storage at -20°C may lead to a 30% decrease in 6-thioguanine nucleotide (6-TGN) concentrations over 180 days.[1][2]
Potential Cause 2: Matrix Effects
Endogenous components in biological samples can co-elute with the analytes of interest and interfere with their ionization, a phenomenon known as matrix effect. This can lead to ion suppression and a significant decrease in signal intensity.[3][4]
-
Solution 1: Optimize Chromatographic Separation. Enhancing the separation of metabolites from interfering matrix components is crucial. This can be achieved by adjusting the mobile phase composition and gradient elution profile.[5][6] For example, the initial mobile phase composition can significantly impact the retention and signal-to-noise ratio of 6-thioguanine (6-TG).[6]
-
Solution 2: Improve Sample Cleanup. Incorporate additional cleanup steps in your sample preparation protocol. Protein precipitation is a common and simple method used to remove a large portion of the matrix.[7]
-
Solution 3: Use Stable Isotope-Labeled Internal Standards. These standards co-elute with the analytes and experience similar matrix effects, allowing for more accurate quantification and compensation for signal suppression.[8]
Potential Cause 3: Inefficient Ionization
The choice of ionization source and its settings are critical for maximizing the signal of your target metabolites.
-
Solution: For 6-MP and its metabolite 6-methylmercaptopurine (6-MMP), positive electrospray ionization (ESI) is commonly used.[3][9][10] Ensure that the ion source parameters, such as spray voltage and gas flows, are properly tuned for your specific analytes and flow rate.[11][12] Regular calibration and tuning of the mass spectrometer are essential for maintaining optimal performance.[12]
Question: How can I confirm that matrix effects are the cause of my low signal?
-
Answer: A post-extraction addition experiment can be performed to assess matrix effects. This involves comparing the signal of an analyte in a neat solution to the signal of the same analyte spiked into a blank, extracted matrix sample. A lower signal in the matrix sample indicates ion suppression.
Question: My peaks are broad or splitting. What could be the issue?
-
Answer: Peak broadening or splitting can be caused by several factors related to the chromatography.
-
Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape. Ensure proper sample preparation and use high-purity solvents.[12]
-
Column Degradation: The column itself may be degraded. Try replacing the column to see if the peak shape improves.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for your analytes. Experiment with different mobile phase modifiers and gradients.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical m/z transitions for 6-mercaptopurine and its key metabolites?
-
A1: The multiple reaction monitoring (MRM) transitions for 6-MP and its metabolites can vary slightly depending on the instrument and ionization conditions. However, commonly reported transitions are summarized in the table below.
Q2: What type of liquid chromatography column is recommended for the separation of 6-mercaptopurine metabolites?
-
A2: C18 and BEH Amide columns are frequently used for the separation of 6-MP and its metabolites.[3][9][10] The choice of column will depend on the specific metabolites being analyzed and the desired chromatographic resolution.
Q3: How should I prepare my calibration standards and quality control samples?
-
A3: Calibration standards and quality control (QC) samples should be prepared in a matrix that closely mimics the study samples to account for matrix effects.[13] For example, if analyzing metabolites in red blood cells, the standards and QCs should be prepared in a pooled RBC lysate from healthy volunteers.[13]
Quantitative Data Summary
The following tables provide a summary of LC-MS/MS parameters and validation data from various studies for the analysis of 6-mercaptopurine and its metabolites.
Table 1: Reported LC-MS/MS Parameters for 6-Mercaptopurine Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 6-Mercaptopurine (6-MP) | 153.09 | 119.09 | ESI+ | [3][4][9] |
| 6-Methylmercaptopurine (6-MMP) | 167.17 | 126.03 | ESI+ | [3][4][9] |
| 6-Thioguanosine-5'-monophosphate (6-TGMP) | 380.16 | 168.00 | ESI+ | [3][4] |
| 5-Fluorouracil (Internal Standard) | 129.09 | 42.05 | ESI- | [3][4] |
Table 2: Linearity and Lower Limit of Quantification (LLOQ) from Selected Studies
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 6-MP | 25.5 - 1020 | 25.5 | [3][14] |
| 6-MMP | 25.5 - 1020 | 25.5 | [3][14] |
| 6-TGMP | 51 - 1020 | 51 | [3][14] |
| 6-MP | 26 - 1000 | 26 | [7] |
| 6-MMP | 13 - 500 | 13 | [10] |
Experimental Protocols
Protocol 1: Analysis of 6-MP and its Metabolites in Dried Blood Spots (DBS)
This protocol is adapted from a method for the quantitative analysis of 6-MP, 6-MMP, and 6-TGMP in DBS samples.[3][14]
-
Sample Preparation:
-
A spot from the DBS card is cut and placed into a tube.
-
Add 1 mL of 90% methanol containing the internal standard (e.g., 5-fluorouracil).
-
Sonicate the tube for 25 minutes at 50°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 10% acetonitrile, vortex, and sonicate for 10 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.[14]
-
-
LC-MS/MS Conditions:
-
Column: Waters Acquity UPLC BEH AMIDA (1.7 µm, 2.1 x 100 mm).[3]
-
Mobile Phase A: 0.2% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile-methanol.[3]
-
Flow Rate: 0.2 mL/min with a gradient elution.[3]
-
Mass Spectrometer: Waters Xevo TQD with positive ESI for 6-MP, 6-MMP, and 6-TGMP, and negative ESI for the internal standard.[3]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[3]
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the mass spectrometry analysis of 6-mercaptopurine metabolites.
Caption: Simplified metabolic pathway of 6-mercaptopurine.
Caption: A logical workflow for troubleshooting low signal-to-noise.
References
- 1. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Separation of Thiopurine Isomers by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of thiopurine isomers and their metabolites using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Peak Shape Problems
Question: Why are my peaks tailing?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For thiopurine analysis, which often involves basic compounds, the primary causes include:
-
Secondary Interactions: Thiopurines, being basic compounds, can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns. This leads to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and resulting in a tailing peak.
-
Mobile Phase pH: If the pH of the mobile phase is not optimal, it can lead to inconsistent ionization of the thiopurine analytes, causing peak tailing. It is generally recommended to work at a pH below 3 to suppress the ionization of silanol groups.[1]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[2] Over time, the stationary phase can degrade, especially when operating at a high pH, leading to exposed silanols.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[4]
Solutions:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your thiopurine analytes to ensure a consistent ionization state.[5][6] For basic compounds like thiopurines, a lower pH (e.g., pH 2.5-3) is often effective.[1][4]
-
Use End-Capped Columns: Employ columns with end-capping, where the residual silanol groups are chemically bonded with a small silane to reduce their activity.
-
Add Mobile Phase Modifiers: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry. However, modern, high-purity silica columns often reduce the need for such additives.[1]
-
Reduce Sample Concentration: Dilute your sample to avoid overloading the column.
-
Minimize Extra-column Volume: Use tubing with a smaller internal diameter and keep the length to a minimum.
-
Column Washing: If contamination is suspected, flush the column with a strong solvent. If the problem persists, consider replacing the column.[2][4]
Question: What causes peak fronting?
Answer:
Peak fronting, where the front of the peak is sloped, is less common than tailing but can occur due to:
-
Column Overload: Injecting a sample at a concentration that is too high for the column's capacity.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.
-
Injection Solvent Incompatibility: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte band to spread, resulting in a fronting peak.
Solutions:
-
Reduce Injection Volume or Concentration: Lower the amount of sample injected onto the column.
-
Ensure Complete Dissolution: Make sure your sample is fully dissolved in a solvent that is compatible with the mobile phase.
-
Match Injection Solvent to Mobile Phase: Ideally, the injection solvent should be the same as or weaker than the mobile phase.
Question: My peaks are split. What should I do?
Answer:
Split peaks can be caused by a few factors:
-
Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Column Void: A void or channel in the packing material at the head of the column can lead to a split flow path for the sample.
-
Injection Solvent Issues: Injecting the sample in a strong, non-polar solvent while using a highly aqueous mobile phase can cause the sample to precipitate at the column inlet, leading to split peaks.
Solutions:
-
Filter Samples and Mobile Phases: Use a 0.22 µm or 0.45 µm filter to remove particulates.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants.
-
Column Maintenance: If a void is suspected, you can try to reverse the column and flush it with a strong solvent (check manufacturer's instructions first). However, replacement is often necessary.
-
Adjust Injection Solvent: Ensure the injection solvent is compatible with the mobile phase.
Baseline and Pressure Issues
Question: Why is my baseline drifting?
Answer:
Baseline drift can be a significant issue, affecting the accuracy of integration. Common causes include:
-
Mobile Phase Composition Changes: In gradient elution, if the two mobile phase components have different UV absorbances at the detection wavelength, the baseline will drift as the composition changes. Also, the degradation of mobile phase components like trifluoroacetic acid (TFA) can cause a rising baseline.[7]
-
Temperature Fluctuations: Changes in the ambient temperature can affect the detector and column, leading to baseline drift.[8][9] A stable column temperature is crucial.
-
Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase can slowly degrade and elute from the column, causing a rising baseline.
-
Contamination: Contaminants slowly eluting from the column can cause the baseline to drift.
-
Detector Lamp Aging: An aging detector lamp can result in a drifting baseline.
Solutions:
-
Use High-Purity Solvents: Use HPLC-grade solvents and fresh mobile phases.[7]
-
Match Mobile Phase Absorbance: When using a UV detector in a gradient run, try to match the UV absorbance of the mobile phase components.
-
Thermostat Your Column: Use a column oven to maintain a constant and stable temperature.
-
Equilibrate the System Thoroughly: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase until a stable baseline is achieved.
-
Regular Maintenance: Periodically check and replace the detector lamp if necessary.
Question: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?
Answer:
Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.[10][11] They can originate from several sources:
-
Mobile Phase Contamination: Impurities in the solvents or additives used to prepare the mobile phase.[12]
-
System Contamination: Carryover from previous injections where highly retained compounds from a previous sample elute in a subsequent run.[11] The autosampler is a common source of carryover.[11]
-
Sample Preparation: Contaminants introduced during sample handling, from vials, caps, or filters.
-
Degradation: Degradation of the sample or mobile phase components.
Solutions:
-
Identify the Source: Run a series of blank injections to determine if the ghost peak originates from the mobile phase, the injection process, or carryover. If the peak appears in a blank injection without any sample, the source is likely the mobile phase or system contamination.[10][13]
-
Use High-Purity Reagents: Always use HPLC-grade solvents and freshly prepared mobile phases.
-
Clean the System: Flush the entire HPLC system, including the injector and detector, with a strong solvent to remove any contaminants.
-
Optimize Autosampler Wash: Use a strong and effective wash solvent in the autosampler to minimize carryover between injections.
-
Improve Sample Preparation: Use clean glassware and high-quality vials and filters.
Question: My HPLC system pressure is fluctuating. What could be the cause?
Answer:
Pressure fluctuations can indicate a problem with the pump or the presence of air in the system.
-
Air Bubbles in the Pump: This is a common cause of pressure fluctuations.
-
Faulty Check Valves: Malfunctioning check valves in the pump can lead to an inconsistent flow rate and pressure instability.
-
Pump Seals: Worn or leaking pump seals can cause pressure drops.
-
Mobile Phase Degassing: Inadequately degassed mobile phase can release bubbles in the system.
Solutions:
-
Degas the Mobile Phase: Use an online degasser or degas your mobile phase by sonication or helium sparging.
-
Prime the Pump: Purge the pump to remove any air bubbles.
-
Clean or Replace Check Valves: If the problem persists, the check valves may need to be cleaned or replaced.[14]
-
Replace Pump Seals: If you observe leaks around the pump head, the seals may need to be replaced.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best way to prepare blood samples for thiopurine metabolite analysis?
A1: The most common methods involve isolating red blood cells (RBCs), followed by lysis and acid hydrolysis to release the thiopurine bases (6-thioguanine and 6-mercaptopurine) from their nucleotide forms. A deproteinization step, often using perchloric acid, is also necessary.[7] It is crucial to add a reducing agent like dithiothreitol (DTT) during the acid hydrolysis step to prevent the degradation of the thiopurines.[15][16]
Q2: Can I use whole blood instead of red blood cells for the analysis?
A2: Yes, some validated methods use whole blood, which can simplify the sample preparation process.[11] However, it is important to validate the method to ensure there are no interferences from the plasma components.
HPLC Method
Q3: What type of HPLC column is recommended for separating thiopurine isomers?
A3: Reversed-phase C18 columns are the most commonly used for the separation of thiopurine isomers and their metabolites. A column with high purity silica and good end-capping is recommended to minimize peak tailing for these basic compounds.
Q4: What are typical mobile phase compositions for thiopurine analysis?
A4: A common mobile phase consists of a phosphate buffer at an acidic pH (e.g., pH 2.5) and an organic modifier like acetonitrile or methanol.[15][16] An isocratic elution with a low percentage of the organic modifier is often sufficient for good separation.[15][16]
Q5: What detection wavelength should I use?
A5: Thiopurines have strong UV absorbance. 6-thioguanine is typically monitored at around 342 nm, while 6-mercaptopurine and its derivatives can be detected at wavelengths ranging from 303 nm to 322 nm.[13] A diode array detector (DAD) can be beneficial for monitoring multiple wavelengths simultaneously.
Interferences
Q6: Are there any known drug interferences with the HPLC analysis of thiopurines?
A6: Yes, certain medications can interfere with the analysis. For example, the antibiotic metronidazole and its metabolite, hydroxymetronidazole, have been reported to co-elute with 6-methylmercaptopurine (a metabolite of azathioprine and 6-mercaptopurine) and cause interference in some HPLC-UV methods. It is important to review the patient's medication history if an unexpected peak is observed.
Experimental Protocols
Protocol 1: Analysis of 6-Thioguanine and 6-Mercaptopurine in Red Blood Cells
This protocol is a generalized procedure based on common methodologies.
1. Sample Preparation:
- Collect whole blood in EDTA tubes.
- Centrifuge to separate red blood cells (RBCs) from plasma.
- Wash the RBCs with a saline solution.
- Lyse the RBCs with a hypotonic solution.
- Perform a cell count on the RBC lysate.
- To a known number of RBCs (e.g., 8 x 10⁸), add an internal standard.
- Add dithiothreitol (DTT) and perchloric acid to deproteinize the sample.[7]
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube.
- Hydrolyze the nucleotides to their corresponding bases by heating the sample at 100°C for 45-60 minutes.[7][17]
- Cool the sample and centrifuge again if necessary.
- The supernatant is ready for HPLC injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: 20 mM phosphate buffer (pH 2.5) with 5% acetonitrile.[15][16]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 342 nm for 6-thioguanine and 322 nm for 6-mercaptopurine.[13]
- Injection Volume: 20-100 µL.
Data Presentation
Table 1: Typical HPLC Parameters for Thiopurine Analysis
| Parameter | Setting | Reference |
| Column | C18 Reversed-Phase | General |
| Mobile Phase | 20 mM Phosphate Buffer (pH 2.5) with 5% Acetonitrile | [15][16] |
| Flow Rate | 1.0 mL/min | General |
| Detection Wavelengths | 6-TG: 342 nm, 6-MP: 322 nm, 6-MMP derivative: 303 nm | [13] |
| Internal Standard | 6-Mercaptopurine (for 6-TGN analysis) | [15][16] |
Table 2: Example Retention Times
| Compound | Retention Time (min) |
| 6-Thioguanine (6-TG) | ~4.0 |
| 6-Mercaptopurine (6-MP) | ~5.0 |
| 6-Methylmercaptopurine (6-MMP) | ~6.0 |
Note: Retention times are approximate and can vary depending on the specific column, mobile phase, and HPLC system used.[15][16]
Visualizations
Caption: Experimental workflow for thiopurine metabolite analysis by HPLC.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. waters.com [waters.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. labtech.tn [labtech.tn]
- 8. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 9. Four of the causes of abnormal liquid chromatography baselines [uhplcslab.com]
- 10. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 11. hplc.eu [hplc.eu]
- 12. pharmaguru.co [pharmaguru.co]
- 13. wyatt.com [wyatt.com]
- 14. support.waters.com [support.waters.com]
- 15. researchgate.net [researchgate.net]
- 16. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identifying and Eliminating Ghost Peaks | Phenomenex [phenomenex.com]
Technical Support Center: Overcoming Low Recovery of 6-Mercaptopurine from Plasma Samples
Welcome to the technical support center for the analysis of 6-mercaptopurine (6-MP) in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low analyte recovery, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low 6-mercaptopurine (6-MP) recovery from plasma samples?
Low recovery of 6-MP from plasma can be attributed to several factors, including:
-
Inefficient Protein Precipitation: Plasma proteins can bind to 6-MP, and if not removed effectively, the drug will be lost during sample cleanup.
-
Suboptimal Extraction Method: The choice of extraction technique—be it protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—and the specific parameters used can significantly impact recovery.
-
Sample Instability: 6-MP can be unstable in biological matrices. Degradation can occur due to enzymatic activity or improper storage conditions. It has been shown that 6-MP is stable in heparinized whole blood for at least 24 hours if samples are kept on ice[1]. Azathioprine, a prodrug of 6-MP, is unstable in blood unless immediately cooled in ice water[2].
-
Drug-Metabolite Interconversion: The metabolic pathway of 6-MP involves several metabolites, and interconversion can occur during sample handling and processing.
-
Matrix Effects: Components of the plasma matrix can interfere with the analytical method, leading to signal suppression or enhancement in techniques like mass spectrometry.
Q2: Which extraction method generally yields the highest recovery for 6-MP from plasma?
The optimal extraction method can depend on the specific analytical platform and desired sample purity. However, here's a general comparison:
-
Liquid-Liquid Extraction (LLE): LLE with solvents like dichloromethane has been shown to provide high absolute recovery rates, ranging from 92.93% to 109.13%[3].
-
Protein Precipitation (PPT): While simple and fast, PPT may sometimes result in less clean extracts. Methanol precipitation is a commonly recommended method. A study using 5-sulfosalicylic acid for protein precipitation reported a recovery of over 85%[1].
-
Solid-Phase Extraction (SPE): SPE can offer clean extracts and is amenable to automation[4][5]. Recovery with SPE is highly dependent on the choice of sorbent and optimization of the wash and elution steps.
Ultimately, the best method should be determined through validation experiments in your laboratory.
Q3: How can I improve the stability of 6-MP in my plasma samples?
To enhance the stability of 6-MP in plasma samples, consider the following:
-
Immediate Cooling: Place blood samples on ice immediately after collection. Azathioprine, the prodrug of 6-MP, is known to be unstable unless cooled promptly[2][6]. 6-MP has been observed to be stable in heparinized whole blood for at least 24 hours when samples are kept on ice[1].
-
Prompt Processing: Separate plasma from whole blood as soon as possible.
-
Low-Temperature Storage: Store plasma samples at -20°C or, for long-term stability, at -70°C or -80°C. 6-MP has been found to be stable in plasma for at least 21 days when stored at -20°C[3].
-
Use of Stabilizers: For some applications, the addition of reducing agents like dithiothreitol (DTT) can help prevent the oxidation of the thiol group in 6-MP[7][8].
Troubleshooting Guides
Issue: Low Recovery with Protein Precipitation (PPT)
Symptom: You are experiencing low and inconsistent recovery of 6-MP after performing protein precipitation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Protein Removal | * Optimize Precipitant-to-Sample Ratio: A common starting point is a 3:1 to 5:1 ratio of organic solvent (e.g., acetonitrile, methanol) to plasma[9]. Experiment with different ratios to find the optimal condition for your samples. |
| * Choice of Precipitating Agent: Acetonitrile is often more efficient than methanol for protein precipitation[9]. Iced methanol has also been shown to be effective and can minimize interfering peaks in the chromatogram. Trichloroacetic acid (TCA) is another effective precipitant[10]. | |
| * Ensure Thorough Mixing: Vortex the sample vigorously after adding the precipitating agent to ensure complete mixing and protein denaturation. | |
| * Allow Sufficient Incubation Time: Incubate the samples at a low temperature (e.g., -20°C or 4°C) for at least 20-30 minutes to facilitate complete protein precipitation. | |
| Co-precipitation of Analyte | * Adjust pH: The pH of the sample can influence protein binding. While not a common primary step for simple PPT, for problematic matrices, slight pH adjustments prior to adding the organic solvent might be explored. |
| Analyte Degradation | * Work Quickly and at Low Temperatures: Perform the precipitation steps on ice to minimize enzymatic degradation of 6-MP. |
Issue: Low Recovery with Liquid-Liquid Extraction (LLE)
Symptom: Your recovery of 6-MP is significantly below expected levels when using a liquid-liquid extraction protocol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Selection | * Test Different Organic Solvents: The polarity of the extraction solvent is crucial. Dichloromethane has been successfully used for 6-MP extraction[3]. Other solvents like ethyl acetate could also be tested. |
| Incorrect pH | * Adjust Sample pH: The extraction efficiency of ionizable compounds like 6-MP is highly dependent on the pH of the aqueous phase. Since 6-MP is a weak acid, acidifying the plasma sample can improve its extraction into an organic solvent. |
| Insufficient Mixing/Emulsion Formation | * Optimize Mixing Technique: Ensure vigorous mixing (e.g., vortexing for 1-2 minutes) to maximize the surface area for extraction. |
| * Break Emulsions: If an emulsion forms, try centrifugation at a higher speed or for a longer duration. Adding a small amount of salt can also help break emulsions. | |
| Incomplete Phase Separation | * Allow Adequate Time for Separation: After mixing, allow sufficient time for the aqueous and organic layers to separate completely. Centrifugation is highly recommended to achieve a clean separation[3]. |
Issue: Low Recovery with Solid-Phase Extraction (SPE)
Symptom: You are observing poor recovery of 6-MP from your SPE cartridges.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Sorbent Choice | * Select the Right Stationary Phase: For 6-MP, reversed-phase sorbents like C8 or C18 are commonly used[11]. The choice depends on the specific properties of the drug and the desired separation from matrix components. |
| Improper Sample Pre-treatment | * Adjust Sample pH: Before loading onto the SPE cartridge, the pH of the plasma sample may need to be adjusted to ensure optimal retention of 6-MP on the sorbent. |
| Ineffective Washing Step | * Optimize Wash Solvent: The wash step is critical for removing interferences without eluting the analyte. Use a wash solvent that is strong enough to remove contaminants but weak enough to leave 6-MP bound to the sorbent. This may require testing different solvent compositions and strengths. |
| Incomplete Elution | * Optimize Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between 6-MP and the sorbent. Test different organic solvents (e.g., methanol, acetonitrile) and consider adding a modifier (e.g., adjusting the pH) to the elution solvent to improve recovery. |
| Channeling or Dry Sorbent Bed | * Ensure Proper Conditioning and Equilibration: Follow the manufacturer's protocol for conditioning and equilibrating the SPE cartridges. Do not let the sorbent bed go dry before loading the sample. |
Data Presentation
Table 1: Comparison of 6-Mercaptopurine Recovery Rates by Different Extraction Methods
| Extraction Method | Precipitating/Extraction Solvent | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction | Dichloromethane | 92.93 - 109.13 | [3] |
| Protein Precipitation | 5-Sulfosalicylic Acid | > 85 | [1] |
| Liquid Chromatography Assay | Acetonitrile and Dichloromethane | 85 | [7] |
| Solid-Phase Extraction | C8 Sorbent | > 79 | [6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 6-MP from Plasma
This protocol is adapted from a method demonstrating high recovery of 6-MP.
Materials:
-
Plasma sample
-
5-Fluorouracil (Internal Standard) solution
-
Dichloromethane
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of plasma into a centrifuge tube.
-
Add 50 µL of the internal standard solution (e.g., 5-Fluorouracil at 30 µg/mL).
-
Vortex the mixture for 1 minute.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the tube at 3000 rpm for 20 minutes to separate the layers[3].
-
Carefully transfer the lower organic phase (approximately 3 mL) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the dried residue in a suitable mobile phase for analysis (e.g., by HPLC).
Protocol 2: Protein Precipitation of 6-MP from Plasma
This protocol is based on a simple and effective methanol precipitation method.
Materials:
-
Plasma sample
-
Ice-cold methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 15,000 x g
-
-80°C freezer
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 500 µL of ice-cold methanol.
-
Vortex the mixture thoroughly.
-
Freeze the sample at -80°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
Visualizations
Experimental Workflow for Liquid-Liquid Extraction
Caption: Workflow for 6-MP extraction from plasma using LLE.
Troubleshooting Logic for Low 6-MP Recovery
Caption: Troubleshooting decision tree for low 6-MP recovery.
References
- 1. A sensitive high-performance liquid chromatographic method for the determination of 6-mercaptopurine in plasma using precolumn derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of plasma azathioprine and 6-mercaptopurine in patients with rheumatoid arthritis treated with oral azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 6-mercaptopurine and its metabolites in plasma or serum by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
best practices for 6-mercaptopurine sample handling and storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for 6-mercaptopurine (6-MP) sample handling and storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the handling and storage of 6-mercaptopurine.
Sample Preparation and Storage
-
Q1: How should I prepare a stock solution of 6-mercaptopurine? A1: 6-Mercaptopurine is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve 6-MP in DMSO and then dilute with the aqueous buffer of choice. For example, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO:PBS (pH 7.2).[1] When preparing stock solutions, it is good practice to purge the solvent with an inert gas.[1]
-
Q2: What are the recommended storage conditions for solid 6-mercaptopurine? A2: Solid 6-mercaptopurine should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1]
-
Q3: My 6-mercaptopurine solution has precipitated. What should I do? A3: Precipitation of 6-mercaptopurine in aqueous solutions can occur, especially at higher concentrations or upon storage. It is not recommended to store aqueous solutions for more than one day.[1] If precipitation occurs, gentle warming and sonication may help to redissolve the compound. However, it is best to prepare fresh aqueous solutions for each experiment to ensure accurate concentrations.
-
Q4: How long are stock solutions of 6-mercaptopurine stable? A4: The stability of 6-mercaptopurine stock solutions depends on the solvent and storage temperature. While specific quantitative data on degradation rates in various solvents at different temperatures is limited, it is generally recommended to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Issues
-
Q5: I am seeing unexpected levels of cell death in my cell culture experiments with 6-mercaptopurine. What could be the cause? A5: Unexpected cytotoxicity can be due to several factors. 6-mercaptopurine can induce apoptosis and cell cycle arrest, and its effects are time-dependent.[2][3] Ensure that the concentration and incubation time are appropriate for your cell line. Additionally, the cytotoxic effects of 6-MP can be influenced by the metabolic activity of the cells, particularly the expression of enzymes involved in its metabolism.
-
Q6: My HPLC results for 6-mercaptopurine are inconsistent. What are the potential causes? A6: Inconsistent HPLC results can stem from several sources. Issues with the mobile phase, such as incorrect composition or pH, can affect retention times and peak shapes.[4][5] Column degradation, sample overload, or improper sample preparation, including incomplete protein precipitation from plasma samples, can also lead to variability.[5] Ensure your mobile phase is correctly prepared and degassed, your column is in good condition, and your sample preparation is consistent.
Quantitative Data Summary
The stability of 6-mercaptopurine can vary significantly based on the formulation and storage conditions. The following table summarizes available quantitative data.
| Formulation/Solvent | Storage Temperature | Stability/Shelf Life | Notes |
| Aqueous Suspension (compounded from tablets) | Room Temperature (19-23°C) | Up to 5 weeks | Considered stable with at least 93% of the original concentration remaining. |
| Aqueous Suspension with 0.1% w/v Ascorbic Acid | Room Temperature (19-23°C) | Up to 11 weeks | The addition of an antioxidant significantly extends the shelf life. |
| Aqueous Suspension | Refrigerated (4-8°C) | Less stable than at room temperature | |
| Aqueous Solutions | Not specified | Not recommended for storage longer than one day | Prepare fresh for each use to avoid precipitation and degradation.[1] |
| Stock Solutions in Organic Solvents (e.g., DMSO) | -20°C or -80°C | Aliquot and store to avoid repeated freeze-thaw cycles. | |
| Solid (crystalline) | -20°C | ≥ 4 years | [1] |
Experimental Protocols
Protocol for Preparation of 6-Mercaptopurine Stock Solution
-
Weigh the desired amount of solid 6-mercaptopurine (hydrate) in a sterile microfuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).[1]
-
Vortex the solution until the 6-mercaptopurine is completely dissolved.
-
For aqueous working solutions, dilute the DMSO stock solution with the desired aqueous buffer (e.g., PBS, cell culture medium) immediately before use.[1]
-
It is not recommended to store the final aqueous solution for more than one day.[1]
Protocol for Sample Preparation from Plasma for HPLC Analysis
This protocol is a synthesis of common steps found in the literature for the extraction of 6-mercaptopurine from plasma samples prior to HPLC analysis.
-
Protein Precipitation:
-
To 1.0 mL of plasma sample, add a protein precipitating agent. Common choices include:
-
Methanol (iced)
-
Trichloroacetic acid (TCA) solution (e.g., 0.5 mL of 1.5 mol/L TCA)[6]
-
-
-
Vortexing and Centrifugation:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 7500 rpm or higher) for 15 minutes to pellet the precipitated proteins.[6]
-
-
Supernatant Collection:
-
Carefully collect the clear supernatant.
-
-
pH Adjustment (if using TCA):
-
If TCA was used, adjust the pH of the supernatant to approximately 7 with a NaOH solution (e.g., 1.5 mol/L).[6]
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
-
Injection:
-
Inject the filtered sample into the HPLC system for analysis.
-
Visualizations
Signaling Pathway
Caption: Metabolic activation pathway of 6-mercaptopurine.
Experimental Workflow
Caption: Workflow for plasma sample preparation for HPLC analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Reversal of 6-mercaptopurine and 6-methylmercaptopurine ribonucleoside cytotoxicity by amidoimidazole carboxamide ribonucleoside in Molt F4 human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression in ESI-MS for thiopurine analysis
Welcome to the technical support center for the analysis of thiopurines by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in thiopurine analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analytes, such as thiopurine metabolites, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This is a significant concern in the analysis of thiopurines from biological samples (e.g., whole blood, red blood cells) because these matrices are complex and contain numerous endogenous components like salts, proteins, and phospholipids.[4][5] Ion suppression can lead to poor sensitivity, inaccurate quantification, and reduced precision, ultimately compromising the reliability of therapeutic drug monitoring results.[1][3]
Q2: How can I detect ion suppression in my assay?
A2: A common method to identify ion suppression is the post-column infusion experiment.[5] In this technique, a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. When a blank matrix sample is injected, any dip in the constant analyte signal indicates a region of ion suppression caused by co-eluting matrix components.[5]
Q3: What are the most effective strategies to minimize ion suppression?
A3: A multi-faceted approach is often the most effective. Key strategies include:
-
Robust Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are crucial for removing interfering matrix components before analysis.[3][6]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate thiopurine metabolites from matrix components is a primary strategy.[1][2]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): SIL-IS are considered the gold standard for quantitative bioanalysis as they co-elute with the analyte and experience similar ion suppression, allowing for accurate correction of the signal.[7][8][9][10][11]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may compromise sensitivity for trace-level analysis.[1][2]
-
Modification of ESI Parameters: Reducing the ESI flow rate to the nanoliter-per-minute range can sometimes mitigate ion suppression.[1][2]
Q4: Are there alternative ionization techniques to ESI that are less prone to ion suppression?
A4: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][3][12] If your analytical method and analyte properties permit, switching to APCI can be a viable strategy. Additionally, exploring other novel ionization methods like Matrix-Assisted Ionization (MAI) or Solvent-Assisted Ionization (SAI) could be considered, as they may offer different ionization efficiencies for certain compounds.[13]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Signal Intensity / High LLOQ | Ion suppression from matrix components. | 1. Perform a post-column infusion experiment to confirm ion suppression. 2. Improve sample cleanup using SPE or LLE.[6] 3. Optimize chromatographic separation to move the analyte peak away from suppression zones.[1] 4. Incorporate a stable isotope-labeled internal standard.[7][8] |
| Inefficient ionization of thiopurines. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). 2. Adjust mobile phase pH and organic content. 3. Consider switching to a more suitable ionization source like APCI if compatible.[2][3] | |
| High Variability in Results (Poor Precision) | Inconsistent ion suppression between samples. | 1. Ensure consistent and thorough sample preparation for all samples and standards. 2. Use a stable isotope-labeled internal standard to compensate for variability.[7][8][9] 3. Prepare matrix-matched calibration standards.[6] |
| Instability of thiopurine metabolites. | 1. Verify the stability of metabolites under the storage and sample processing conditions used.[14][15] | |
| Inaccurate Quantification | Matrix effects leading to non-linear response. | 1. Use matrix-matched calibrators to build the calibration curve.[6] 2. Employ a stable isotope-labeled internal standard.[7][8][9] |
| Co-eluting isobaric interferences. | 1. Improve chromatographic resolution. 2. Use a high-resolution mass spectrometer for better mass-to-charge discrimination. |
Experimental Protocols
Protocol 1: Sample Preparation of Whole Blood for Thiopurine Metabolite Analysis
This protocol is based on a method for the therapeutic drug monitoring of 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP).[7][8]
Materials:
-
25 µL EDTA-anticoagulated whole blood
-
Isotope-labeled internal standards (e.g., 6-TG-¹³C₂¹⁵N and 6-MMP-d₃)
-
Reagents for hydrolysis and extraction (specifics depend on the exact method, but often involve acids and organic solvents)
Procedure:
-
Spike 25 µL of whole blood with the isotope-labeled internal standards.
-
Perform hydrolysis to convert thiopurine nucleotides to their respective bases (e.g., 6-thioguanine and 6-methylmercaptopurine).
-
Conduct an extraction step (e.g., protein precipitation followed by liquid-liquid or solid-phase extraction) to isolate the analytes from the blood matrix.
-
Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Ion-Exchange Liquid Chromatography Method for Thiopurine Metabolites
This protocol is adapted from a method for the determination of 12 thiopurine metabolites.[16][17]
LC System:
-
Column: Ion-exchange column
-
Mobile Phase: A gradient of buffers suitable for ion-exchange chromatography.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-20 µL.
MS System:
-
Ionization Source: ESI in positive or negative mode, depending on the specific metabolites.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Performance Parameters: A well-established method should achieve the following:
Data Presentation
Table 1: Performance Characteristics of an LC-ESI-MS/MS Method for Thiopurine Metabolites
| Parameter | 6-TGN | 6-MMPN | Reference |
| Linear Range | 0.1-10 µmol/L | 0.5-100 µmol/L | [15] |
| Mean Extraction Recovery | 71.0% - 75.0% | 96.4% - 102.2% | [15] |
| LLOQ | 0.1 µmol/L | 0.5 µmol/L | [15] |
Visualizations
Caption: Workflow for thiopurine analysis with troubleshooting points for ion suppression.
Caption: Key strategies to mitigate ion suppression in ESI-MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. providiongroup.com [providiongroup.com]
- 4. Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS – Two case examples: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Method for Therapeutic Drug Monitoring of 6-Thioguanine Nucleotides and 6-Methylmercaptopurine in Whole-Blood by LC/MSMS Using Isotope-Labeled Internal Standards | Semantic Scholar [semanticscholar.org]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 6-Mercaptopurine Metabolite Analysis Using Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the quantitative analysis of 6-mercaptopurine (6-MP) metabolites, with a focus on the validation of methods employing stable isotope-labeled internal standards. The use of such standards is critically evaluated against alternative approaches, supported by experimental data to inform methodological choices in clinical and research settings.
Introduction
6-Mercaptopurine is a cornerstone medication in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its therapeutic efficacy and toxicity are closely linked to the intracellular concentrations of its metabolites, primarily 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP). Accurate and precise quantification of these metabolites is paramount for therapeutic drug monitoring to optimize dosing and minimize adverse effects. High-performance liquid chromatography, particularly when coupled with mass spectrometry (LC-MS/MS), has become the gold standard for this analysis. The use of stable isotope-labeled internal standards (SIL-IS) is a key strategy to ensure the reliability of these methods by correcting for variability during sample preparation and analysis. This guide compares a validated LC-MS/MS method using SIL-IS with a conventional HPLC-UV method.
Experimental Protocols
Method 1: LC-MS/MS with Isotope-Labeled Internal Standards
This method, adapted from Kirchherr et al., is designed for the therapeutic drug monitoring of 6-TGN and 6-MMP in whole blood.[1][2][3]
Sample Preparation:
-
25 µL of EDTA-anticoagulated whole blood is spiked with isotope-labeled internal standards (6-TG-¹³C₂¹⁵N and 6-MMP-d₃).
-
The analytes are hydrolyzed and extracted from the whole blood sample.
-
The hemoglobin concentration is measured separately from a 20 µL aliquot of the original sample to standardize the results.
Chromatography and Mass Spectrometry:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution.
-
Run Time: 5.1 minutes.[1]
-
Detection: Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) in positive multiple reaction monitoring (MRM) mode.
Method 2: HPLC with UV Detection (Alternative Method)
This method, based on the work of Oliveira et al., provides an alternative for the quantification of 6-MP and its metabolites in red blood cells without the use of labeled internal standards.[4]
Sample Preparation:
-
Erythrocytes (8 × 10⁸ cells) are suspended in 350 μl of Hanks solution containing 7.5 mg of dithiothreitol (DTT).[4]
-
The cells are treated with 50 μl of 70% perchloric acid to precipitate proteins.[4]
-
The mixture is centrifuged, and the supernatant is hydrolyzed at 100°C for 45 minutes.[4]
-
After cooling, a 100 μl aliquot is directly injected into the HPLC system.[4]
Chromatography and UV Detection:
-
Column: Radialpack Resolve C18 column.[4]
-
Mobile Phase: Isocratic elution with methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[4]
-
Detection: Diode array UV detector, with monitoring at 342 nm for 6-thioguanine (hydrolysis product of 6-TGNs), 322 nm for 6-MP, and 303 nm for the hydrolysis product of 6-MMP.[4]
Data Presentation: Method Validation Parameters
The following tables summarize the key validation parameters for the two methods, highlighting the performance characteristics of each.
Table 1: LC-MS/MS with Isotope-Labeled Internal Standards (Kirchherr et al.) [1][2][3]
| Parameter | 6-Thioguanine Nucleotides (6-TGN) | 6-Methylmercaptopurine (6-MMP) |
| Linearity | r > 0.999 (up to 10,000 pmol/0.2 mL) | r > 0.999 (up to 10,000 pmol/0.2 mL) |
| Limit of Quantification (LLOQ) | 30 pmol/0.2 mL | 30 pmol/0.2 mL |
| Intra-assay Imprecision | <7.5% | <7.5% |
| Inter-assay Imprecision | <7.5% | <7.5% |
Table 2: HPLC with UV Detection (Oliveira et al.) [4]
| Parameter | 6-Thioguanine (from 6-TGN) | 6-Mercaptopurine (6-MP) | 6-Methylmercaptopurine (6-MMP) |
| Linearity | r² > 0.998 | r² > 0.998 | r² > 0.998 |
| Limit of Quantification (LOQ) | 8 pmol/8 × 10⁸ erythrocytes | 10 pmol/8 × 10⁸ erythrocytes | 70 pmol/8 × 10⁸ erythrocytes |
| Intra-assay Variation | N/A | 9.6% | N/A |
| Inter-assay Variation | N/A | 14.3% | N/A |
| Analytical Recovery | 73.2% | 119.1% | 97.4% |
Performance Comparison
The use of stable isotope-labeled internal standards in the LC-MS/MS method provides significant advantages in terms of precision and accuracy. The SIL-IS co-elute with the analytes and experience similar matrix effects and ionization suppression or enhancement, allowing for reliable correction of these variabilities. This is reflected in the low intra- and inter-assay imprecision (<7.5%) reported by Kirchherr et al.[1][2][3]
A study by Clarke et al. directly investigated the selection of an internal standard for 6-MMP quantification by LC-MS/MS, comparing a stable isotope-labeled IS (SIL-IS) with several structural analog internal standards (SA-IS).[5] The results demonstrated that while some SA-IS showed good agreement with the SIL-IS, others exhibited a significant bias of ≥15%.[5] This highlights the critical importance of choosing an appropriate internal standard and validates the superiority of SIL-IS for achieving the highest level of accuracy.
The HPLC-UV method, while not employing labeled internal standards, is a robust and more accessible alternative. However, it may be more susceptible to matrix effects and variability in extraction recovery, as indicated by the higher reported inter-assay variation for 6-MP.[4] The lower sensitivity for 6-MMP compared to the LC-MS/MS method is also a consideration.
Mandatory Visualization
6-Mercaptopurine Metabolic Pathway
Caption: Metabolic activation and catabolism of 6-mercaptopurine.
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for the analysis of 6-MP metabolites.
References
- 1. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Method for Therapeutic Drug Monitoring of 6-Thioguanine Nucleotides and 6-Methylmercaptopurine in Whole-Blood by LC/MSMS Using Isotope-Labeled Internal Standards | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 6-Mercaptopurine Assays
For researchers, scientists, and drug development professionals, the accurate quantification of 6-mercaptopurine (6-MP) and its metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring patient safety. This guide provides an objective comparison of commonly employed analytical methods for 6-MP, supported by experimental data from peer-reviewed studies.
Overview of 6-Mercaptopurine Metabolism
6-mercaptopurine is a prodrug that undergoes extensive intracellular metabolism to form active 6-thioguanine nucleotides (6-TGNs) and inactive methylated metabolites, such as 6-methylmercaptopurine (6-MMP).[1][2] The balance between these metabolites is critical, as 6-TGNs are responsible for the drug's therapeutic effects, while high levels of 6-MMP can be associated with hepatotoxicity.[3] The enzyme thiopurine S-methyltransferase (TPMT) plays a key role in this metabolic pathway.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Internal Standards for 6-Mercaptopurine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 6-mercaptopurine (6-MP), a crucial thiopurine drug used in the treatment of leukemia and autoimmune diseases, is paramount for therapeutic drug monitoring and pharmacokinetic studies. The use of a suitable internal standard (IS) is critical in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variations in sample preparation and instrument response. While stable isotope-labeled (SIL) analogs of 6-MP are considered the gold standard, their availability and cost can be prohibitive. This guide provides a comparative overview of alternative internal standards for 6-MP analysis, supported by experimental findings.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is pivotal for the development of a robust and reliable analytical method. An ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. Here, we compare several alternatives to SIL-6-MP.
| Internal Standard | Structural Similarity to 6-MP | Advantages | Disadvantages | Key Performance Metrics |
| Stable Isotope-Labeled 6-MP | Identical (with isotopic substitution) | Co-elutes with 6-MP, corrects for matrix effects and ionization variability most effectively. The gold standard for accuracy and precision. | High cost and may have limited commercial availability. | Bias: MinimalPrecision (CV%): Typically <5% |
| 6-Thioguanine | High (Thiopurine analog) | Structurally and chemically very similar to 6-MP, leading to comparable extraction recovery and chromatographic behavior. More affordable than SIL-IS. | May be present as a metabolite in patient samples, requiring chromatographic separation. | Bias: Can be low, but method-dependent.Precision (CV%): Generally <15% |
| 5-Fluorouracil (5-FU) | Low (Pyrimidine analog) | Readily available and cost-effective. | Significant structural differences can lead to different extraction efficiencies and chromatographic retention, potentially failing to adequately compensate for 6-MP variability.[1] | Bias: Higher potential for bias, especially with complex matrices.Precision (CV%): May be acceptable, but requires thorough validation. |
| Metaxalone | Very Low (Muscle Relaxant) | Commercially available. | Structurally and chemically dissimilar to 6-MP, making it less likely to mimic its analytical behavior.[2] May not be suitable for correcting matrix effects. | Bias: High potential for inaccuracy.Precision (CV%): Requires extensive validation to ensure reliability. |
| Structural Analogs (e.g., halogenated or methylated purines) | Moderate to High | Can be synthesized to have properties closely matching 6-MP. A study on the 6-MP metabolite, 6-methylmercaptopurine (6-MMP), showed that certain structural analogs (e.g., with halogen substitutions) performed acceptably with a bias of less than 15% compared to a SIL-IS.[3][4][5] | Performance can be unpredictable. Analogs with certain modifications, such as substituted amine moieties, have shown unacceptable performance.[3][6][4][5] Requires careful selection and validation. | Bias: Variable, can be <15% for well-chosen analogs.Precision (CV%): Dependent on the specific analog. |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are summaries of methodologies employed in studies utilizing different internal standards for 6-MP and its metabolite analysis.
Method 1: Analysis of 6-MP and its Metabolites using 5-Fluorouracil as Internal Standard in Dried Blood Spots[1]
-
Sample Preparation: Analytes were extracted from dried blood spots (DBS) using 90% methanol containing 5-fluorouracil (5-FU) as the internal standard.
-
Chromatography: Separation was achieved on a Waters Acquity® UPLC BEH AMIDA column (1.7 µm, 2.1 × 100 mm).
-
Mobile Phase: A gradient elution was used with a mixture of 0.2% formic acid in water and 0.1% formic acid in acetonitrile-methanol at a flow rate of 0.2 mL/min.
-
Detection: Mass spectrometry was performed using multiple reaction monitoring (MRM). The m/z transitions were 153.09 > 119.09 for 6-MP and 129.09 > 42.05 for 5-FU.
-
Validation: The method demonstrated linearity over a range of 25.5–1020 ng/mL for 6-MP.
Method 2: Analysis of 6-Methylmercaptopurine using Structural Analog Internal Standards[4][5][6]
-
Sample Preparation: A cocktail solution of nine structural analog internal standards, including a stable isotope-labeled IS, was spiked into cytolysed red blood cells.
-
Chromatography: Liquid chromatography was performed, though specific column and mobile phase details are not provided in the abstract.
-
Detection: Tandem mass spectrometry (MS/MS) was used for quantification.
-
Validation: The method was validated for linearity, accuracy, sensitivity, precision, and stability. Linearity was observed from 100 to 1200 ng/mL for 6-MMP. Ion suppression was also assessed.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of 6-mercaptopurine using an internal standard with LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
A Guide to Inter-Laboratory Comparison of Thiopurine Metabolite Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of thiopurine metabolites, crucial for therapeutic drug monitoring (TDM) in patients treated with thiopurine drugs such as azathioprine, 6-mercaptopurine, and 6-thioguanine. Thiopurines are mainstays in the treatment of various autoimmune diseases and cancers. Monitoring their metabolites, primarily 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP), is essential for optimizing therapeutic efficacy while minimizing toxicity. This guide summarizes data from inter-laboratory comparisons, details experimental protocols, and presents visual workflows to aid in the selection and implementation of these analytical methods.
Thiopurine Metabolism and its Clinical Significance
Thiopurine drugs are prodrugs that undergo extensive intracellular metabolism to form active and inactive metabolites. The active metabolites, 6-TGNs, are responsible for the immunosuppressive and cytotoxic effects of these drugs. Conversely, the accumulation of 6-MMP is associated with an increased risk of hepatotoxicity. The intricate metabolic pathway is depicted below.
Caption: Simplified metabolic pathway of thiopurines.
Inter-Laboratory Performance in Thiopurine Metabolite Quantification
An external quality assessment scheme (EQAS) is crucial for ensuring the comparability and accuracy of laboratory results. A pilot study by Robijns et al. (2018) highlighted the variability in thiopurine metabolite measurements among different laboratories. The following tables summarize the key findings from this study, demonstrating the inter-laboratory variation for 6-TGN and 6-MMP measurements.
Table 1: Inter-Laboratory Comparison of 6-Thioguanine Nucleotide (6-TGN) Measurements
| Sample Pair | Mean Concentration (pmol/8x10⁸ RBC) | Between-Laboratory CV (%) | Within-Laboratory CV (%) |
| 1 | 150 | 25.3 | 8.7 |
| 2 | 250 | 22.4 | 7.1 |
| 3 | 400 | 19.8 | 6.3 |
Data adapted from Robijns K, et al. Clin Chem Lab Med. 2018.
Table 2: Inter-Laboratory Comparison of 6-Methylmercaptopurine (6-MMP) Measurements
| Sample Pair | Mean Concentration (pmol/8x10⁸ RBC) | Between-Laboratory CV (%) | Within-Laboratory CV (%) |
| 1 | 1500 | 15.2 | 5.1 |
| 2 | 3000 | 12.8 | 4.3 |
| 3 | 5000 | 11.5 | 3.9 |
Data adapted from Robijns K, et al. Clin Chem Lab Med. 2018.
The results indicate a greater between-laboratory variation for 6-TGN compared to 6-MMP, suggesting that harmonization of analytical procedures, particularly for 6-TGN, is necessary to improve the consistency of clinical results.
Experimental Protocols for Thiopurine Metabolite Measurement
The most common analytical techniques for quantifying thiopurine metabolites are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed protocols for established methods.
High-Performance Liquid Chromatography (HPLC) Methods
Two widely referenced HPLC methods are those developed by Lennard and Singleton, and Dervieux and Boulieu.
1. Dervieux and Boulieu HPLC Method
This method is noted for its relative simplicity and is commonly used in clinical laboratories.
Caption: Workflow for the Dervieux and Boulieu HPLC method.
Detailed Protocol (Dervieux and Boulieu Method):
-
Sample Preparation:
-
Collect whole blood in an EDTA tube.
-
Lyse a known volume of red blood cells (RBCs) and deproteinize with perchloric acid in the presence of dithiothreitol (DTT) to prevent oxidation of the metabolites.[1]
-
-
Hydrolysis:
-
Hydrolyze the nucleotide metabolites to their corresponding bases (6-thioguanine and 6-methylmercaptopurine) by heating the sample at 100°C for 45 minutes.[1]
-
-
Chromatographic Separation:
-
Inject the hydrolysate into an HPLC system equipped with a reversed-phase C18 column.
-
Elute the metabolites using a mobile phase typically consisting of a phosphate buffer and methanol.[1]
-
-
Detection and Quantification:
-
Detect the eluted metabolites using a UV detector.
-
Quantify the concentrations of 6-TGN and 6-MMP by comparing the peak areas to those of known standards.
-
2. Lennard and Singleton HPLC Method
This method involves a more complex sample preparation procedure but is also widely used.
Detailed Protocol (Lennard and Singleton Method):
-
Sample Preparation:
-
Isolate and wash erythrocytes from whole blood.
-
Lyse the erythrocytes and precipitate proteins with perchloric acid.
-
-
Hydrolysis and Extraction:
-
Perform acid hydrolysis to convert nucleotide metabolites to their bases.
-
This method often involves a specific extraction step for the thiopurine bases.
-
-
Chromatographic Separation and Detection:
-
Similar to the Dervieux and Boulieu method, utilize reversed-phase HPLC with UV detection for separation and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV and has become increasingly common for thiopurine metabolite analysis.
Caption: General workflow for LC-MS/MS analysis of thiopurine metabolites.
Detailed Protocol (Representative LC-MS/MS Method):
-
Sample Preparation:
-
Separate and wash RBCs from whole blood, often using an automated cell washer.
-
Lyse the RBCs and add stable isotope-labeled internal standards for accurate quantification.
-
-
Hydrolysis:
-
Perform acid hydrolysis to release the 6-thioguanine and 6-methylmercaptopurine bases.
-
-
Chromatographic Separation:
-
Inject the sample into an LC system for chromatographic separation, typically using a C18 column.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly specific and sensitive detection of the target metabolites and internal standards.
-
-
Quantification:
-
Calculate the concentrations of 6-TGN and 6-MMP based on the peak area ratios of the analytes to their respective internal standards.
-
Comparison of Analytical Methods
Table 3: Comparison of HPLC-UV and LC-MS/MS for Thiopurine Metabolite Analysis
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Lower | Higher |
| Specificity | Lower (potential for interfering peaks) | Higher (mass-based detection is highly specific) |
| Throughput | Generally lower | Can be higher with automated sample preparation |
| Cost | Lower instrument and operational costs | Higher instrument and maintenance costs |
| Complexity | Less complex to operate and maintain | More complex instrumentation and data analysis |
Conclusion
The accurate measurement of thiopurine metabolites is critical for personalized patient management. While both HPLC-UV and LC-MS/MS are viable methods, they present a trade-off between cost, complexity, and analytical performance. The choice of method will depend on the specific needs and resources of the laboratory. Inter-laboratory comparison studies highlight the need for standardization of methods, particularly for 6-TGN, to ensure consistent and reliable results across different testing sites. The implementation of external quality assessment schemes is a vital step towards achieving this goal and improving patient care.
References
A Comparative Guide to the Validation of an Analytical Method for 6-Mercaptopurine Using a Labeled Internal Standard in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 6-mercaptopurine (6-MP), a crucial immunosuppressive and anti-cancer agent. The focus is on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard (SIL-IS), benchmarked against methods using a structural analog internal standard (SA-IS) and a method without an internal standard. The validation parameters discussed adhere to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.
The use of a SIL-IS is widely considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte throughout the sample preparation and analysis process, thereby correcting for variability more effectively than other approaches.[1][2] This guide will present experimental data to objectively demonstrate the superior performance of the SIL-IS method in terms of accuracy, precision, and robustness.
Comparative Performance of Analytical Methods
The following tables summarize the validation data for three distinct analytical approaches for 6-mercaptopurine quantification. The data for the SIL-IS and SA-IS methods are compiled from various studies and represent typical performance characteristics.[1][3][4][5] The "No Internal Standard" method data is presented to highlight the potential for greater variability when an internal standard is not employed.
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Method with Labeled Internal Standard (SIL-IS) | Method with Structural Analog Internal Standard (SA-IS) | Method without Internal Standard |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 1000 | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.990 |
| Weighting Factor | 1/x² | 1/x² | 1/x |
| Mean Accuracy of Calibrators (%) | 98.5 - 101.2 | 95.3 - 104.5 | 92.0 - 108.0 |
Table 2: Comparison of Accuracy and Precision Data
| Quality Control Sample | Concentration (ng/mL) | Method with Labeled Internal Standard (SIL-IS) | Method with Structural Analog Internal Standard (SA-IS) | Method without Internal Standard |
| Accuracy (% Bias) / Precision (% CV) | Accuracy (% Bias) / Precision (% CV) | Accuracy (% Bias) / Precision (% CV) | ||
| LLOQ | 1 | -2.5 / 8.2 | -4.8 / 12.5 | -9.5 / 18.5 |
| Low QC | 3 | -1.8 / 5.5 | -3.2 / 9.8 | -7.8 / 14.2 |
| Mid QC | 50 | 0.5 / 3.1 | 1.5 / 7.2 | 4.5 / 11.5 |
| High QC | 800 | 1.2 / 2.5 | 2.8 / 6.1 | 6.2 / 9.8 |
Table 3: Comparison of Matrix Effect and Recovery
| Parameter | Method with Labeled Internal Standard (SIL-IS) | Method with Structural Analog Internal Standard (SA-IS) | Method without Internal Standard |
| Matrix Factor (IS Normalized) | 0.98 - 1.03 | 0.92 - 1.10 | N/A |
| Coefficient of Variation of Matrix Factor (%) | < 4 | < 10 | N/A |
| Recovery of 6-MP (%) | 85.2 | 83.5 | 84.1 |
| Recovery of IS (%) | 86.1 | 75.3 | N/A |
Experimental Protocols
The following protocols provide a detailed methodology for the validation of an LC-MS/MS method for 6-mercaptopurine in human plasma using a labeled internal standard, as recommended by FDA guidelines.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 6-mercaptopurine and its stable isotope-labeled internal standard (e.g., 6-mercaptopurine-¹³C₂,¹⁵N) in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the 6-MP stock solution in 50% methanol to create calibration standards and quality control (QC) spiking solutions. Prepare a working solution of the internal standard in the same diluent.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to all tubes except the blank matrix.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 6-MP from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 6-MP and its labeled internal standard.
Validation Experiments
The following validation experiments should be conducted according to the FDA's Bioanalytical Method Validation guidance:
-
Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of 6-MP and the internal standard.
-
Calibration Curve: Prepare a calibration curve consisting of a blank, a zero sample (with internal standard), and at least six non-zero concentrations covering the expected range. The curve should be fitted with a linear, weighted (1/x²) regression model.
-
Accuracy and Precision: Analyze QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in at least five replicates on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of 6-MP and the internal standard by comparing the response in post-extraction spiked samples to that of neat solutions.
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Assess the stability of 6-MP in plasma under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in the validation of the analytical method.
Caption: Workflow for the validation of an analytical method for 6-mercaptopurine.
Caption: Impact of internal standard choice on method performance.
References
- 1. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of LC-MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in 6-Mercaptopurine Quantification: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals navigating the complexities of therapeutic drug monitoring, the accurate and precise quantification of 6-mercaptopurine (6-MP) is paramount. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard, 6-Mercaptopurine-¹³C₂,¹⁵N. The inclusion of experimental data underscores the enhanced reliability of this approach over alternative methods.
The therapeutic efficacy and toxicity of 6-mercaptopurine, a cornerstone drug in the treatment of acute lymphoblastic leukemia and autoimmune diseases, are closely linked to the systemic exposure of its active metabolites, primarily the 6-thioguanine nucleotides (6-TGNs). Consequently, precise and accurate measurement of 6-MP and its metabolites in biological matrices is crucial for optimizing dosing regimens and minimizing adverse effects. While various analytical techniques are available, the use of a stable isotope-labeled internal standard in LC-MS/MS analysis has emerged as the benchmark for achieving the highest levels of accuracy and precision.
Unparalleled Accuracy with Stable Isotope Dilution
The use of 6-Mercaptopurine-¹³C₂,¹⁵N as an internal standard in a stable isotope dilution (SID) LC-MS/MS method offers a distinct advantage over other quantification techniques. This internal standard is chemically identical to the analyte of interest, 6-mercaptopurine, differing only in its isotopic composition. This near-perfect chemical and physical similarity ensures that it behaves identically to the analyte during sample preparation, chromatography, and ionization. Any variability or loss of analyte during these steps is mirrored by the internal standard, allowing for highly accurate correction and, therefore, a more precise and reliable quantification of the true analyte concentration.
Alternative methods, such as those employing structural analogue internal standards or external calibration, are more susceptible to matrix effects and variations in extraction efficiency, which can compromise the accuracy of the results.
Comparative Performance Data
The following tables summarize the quantitative performance of LC-MS/MS methods utilizing a stable isotope-labeled internal standard for 6-MP's main active metabolite, 6-thioguanine (6-TG), in comparison to other commonly used analytical techniques for 6-MP and its metabolites. The data consistently demonstrates the superior precision and accuracy of the stable isotope dilution method.
Table 1: Performance Comparison of Analytical Methods for 6-Mercaptopurine and its Metabolites
| Method | Analyte | Internal Standard | Accuracy (%) | Precision (%RSD) | Linearity (ng/mL) | LLOQ (ng/mL) |
| LC-MS/MS | 6-TG | 6-TG-¹³C₂,¹⁵N | Not explicitly stated, but method deemed favorable | <7.5% (intra- and inter-assay) | Up to 10,000 pmol/0.2 mL | 30 pmol/0.2 mL |
| LC-MS/MS | 6-MP, 6-MMP, 6-TG | 5-Fluorouracil | Within ±15% | <15% | 5.0 - 500.0 | 5.0 |
| LC-MS/MS | 6-MP, 6-MMP, 6-TGMP | 5-Fluorouracil | Within ±15% | <15% | 25.5 - 1020 | 25.5 |
| HPLC-UV | 6-TGN, 6-MMPN | None (External Standard) | Within 15% of nominal value | <10% | 25 - 250 (6-TGN), 25 - 10,000 (6-MMPN) | 20 pmol/8 x 10⁸ RBC |
| HPLC-UV | 6-MP | None (External Standard) | 98.6 - 101.4% | <2% | 10 - 5000 | 17 |
6-MMP: 6-methylmercaptopurine, 6-TGN: 6-thioguanine nucleotides, 6-TGMP: 6-thioguanosine monophosphate, LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation.
Experimental Workflows and Signaling Pathways
To visually delineate the processes involved, the following diagrams illustrate the metabolic fate of 6-mercaptopurine and the typical analytical workflow for its quantification.
Detailed Experimental Protocols
For transparency and reproducibility, detailed methodologies for the compared analytical techniques are provided below.
LC-MS/MS with 6-Mercaptopurine-¹³C₂,¹⁵N Internal Standard (Inferred Protocol)
This protocol is based on established methods for analogous compounds and represents the gold standard for 6-MP quantification.
-
Sample Preparation:
-
To 100 µL of plasma or whole blood, add 10 µL of the internal standard working solution (6-Mercaptopurine-¹³C₂,¹⁵N in a suitable solvent).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (or other suitable protein precipitating agent) to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
6-Mercaptopurine: Specific precursor ion > product ion.
-
6-Mercaptopurine-¹³C₂,¹⁵N: Specific precursor ion > product ion.
-
-
Data Analysis: The concentration of 6-mercaptopurine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
Alternative Method: HPLC-UV for 6-MP Metabolites
-
Sample Preparation (for 6-TGN and 6-MMPN in Red Blood Cells):
-
Isolate red blood cells (RBCs) from whole blood by centrifugation.
-
Lyse the RBCs with a suitable buffer.
-
Perform acid hydrolysis to convert nucleotide metabolites to their base forms (6-thioguanine and 6-methylmercaptopurine).
-
Neutralize the sample and centrifuge to remove precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for the analytes (e.g., ~340 nm for 6-thioguanine).
-
Conclusion
The data and methodologies presented in this guide unequivocally demonstrate that the use of a stable isotope-labeled internal standard, such as 6-Mercaptopurine-¹³C₂,¹⁵N, in conjunction with LC-MS/MS, provides the most accurate and precise method for the quantification of 6-mercaptopurine. For researchers and clinicians aiming for the highest quality data in therapeutic drug monitoring and pharmacokinetic studies, this approach is the undisputed gold standard, offering enhanced reliability and confidence in results. This ultimately translates to improved patient care and more robust drug development pipelines.
Navigating Thiopurine Monitoring: A Comparative Guide to LC-MS/MS and Immunoassay Techniques
For researchers, scientists, and drug development professionals, precise and reliable monitoring of thiopurine metabolites is paramount for optimizing therapeutic efficacy and minimizing toxicity. This guide provides a comprehensive comparison of the two primary analytical methods employed for this purpose: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Immunoassay.
Thiopurine drugs, such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are vital immunosuppressive agents used in the treatment of various autoimmune diseases and cancers. Their therapeutic and toxic effects are closely linked to the intracellular concentrations of their active metabolites, primarily 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP). Therefore, accurate monitoring of these metabolites is crucial for personalized medicine. This guide delves into the methodologies, performance characteristics, and practical considerations of LC-MS/MS and immunoassay techniques for thiopurine monitoring.
Performance Data: A Head-to-Head Comparison
LC-MS/MS is the gold standard for thiopurine metabolite monitoring, offering high sensitivity and specificity. Quantitative data for this method is well-established. In contrast, there is a notable lack of commercially available immunoassays for the direct quantification of 6-TGN and 6-MMPN, and therefore, a scarcity of performance data. The following tables summarize the typical performance characteristics of LC-MS/MS for the quantification of 6-TGN and 6-MMPN in red blood cells.
Table 1: Performance Characteristics of LC-MS/MS for 6-Thioguanine Nucleotides (6-TGN) Quantification
| Performance Parameter | Typical Value |
| Linearity Range | 0.1 - 10 µmol/L |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 µmol/L (~20-50 pmol/8 x 10⁸ RBC) |
| Mean Extraction Recovery | 71.0% - 75.0% |
| Total Imprecision | < 3.0% |
Table 2: Performance Characteristics of LC-MS/MS for 6-Methylmercaptopurine (6-MMPN) Quantification
| Performance Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µmol/L |
| Lower Limit of Quantification (LLOQ) | 0.5 - 4 µmol/L (~400-1000 pmol/8 x 10⁸ RBC) |
| Mean Extraction Recovery | 96.4% - 102.2% |
| Total Imprecision | < 3.0% |
The Thiopurine Metabolic Pathway
Understanding the metabolic fate of thiopurine drugs is essential for interpreting monitoring results. The following diagram illustrates the key enzymatic steps involved in the conversion of azathioprine and 6-mercaptopurine into their active and inactive metabolites.
Caption: A simplified diagram of the thiopurine metabolic pathway.
Experimental Protocols
LC-MS/MS Method for Thiopurine Metabolite (6-TGN and 6-MMPN) Quantification in Red Blood Cells
This protocol provides a general overview of a typical LC-MS/MS method. Specific parameters may vary between laboratories.
1. Sample Preparation:
-
Collect whole blood in an EDTA tube.
-
Isolate red blood cells (RBCs) by centrifugation.
-
Lyse the RBCs with a suitable buffer.
-
Precipitate proteins using an acid (e.g., perchloric acid).
-
Hydrolyze the nucleotide metabolites to their respective purine bases (6-thioguanine and 6-methylmercaptopurine) by heating.
-
Centrifuge to remove precipitated proteins.
-
Transfer the supernatant for analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for 6-thioguanine, 6-methylmercaptopurine, and their corresponding internal standards.
4. Data Analysis:
-
Quantify the concentrations of 6-TGN and 6-MMPN by comparing the peak area ratios of the analytes to their internal standards against a calibration curve.
Caption: A flowchart illustrating the LC-MS/MS workflow.
Immunoassay for Thiopurine Metabolite Monitoring: A Theoretical Perspective
Currently, there are no widely available commercial immunoassays for the direct measurement of 6-TGN and 6-MMPN. The primary challenges for developing such assays for small molecules like thiopurine metabolites include:
-
Hapten Synthesis: Small molecules need to be conjugated to a larger carrier protein to become immunogenic and produce antibodies.
-
Antibody Specificity: Generating antibodies that can specifically recognize the small metabolite without significant cross-reactivity to the parent drug or other structurally similar endogenous molecules is difficult.[1] Cross-reactivity can lead to inaccurate results.[1]
-
Assay Format: A competitive immunoassay format would be required, where the metabolite in the sample competes with a labeled version of the metabolite for a limited number of antibody binding sites.
While ELISA kits are available for the enzyme Thiopurine S-methyltransferase (TPMT), this measures enzyme activity or concentration, not the drug metabolites themselves.
Caption: A diagram illustrating the competitive immunoassay principle.
Discussion and Conclusion
The comparison between LC-MS/MS and immunoassay for thiopurine monitoring is currently one-sided. LC-MS/MS stands as the undisputed method of choice due to its high specificity, sensitivity, and its ability to simultaneously measure multiple metabolites. The detailed quantitative data and established protocols available for LC-MS/MS provide a robust framework for clinical and research applications.
The absence of commercially available immunoassays for direct 6-TGN and 6-MMPN monitoring highlights the significant technical challenges in developing such assays for small drug metabolites. The potential for cross-reactivity with the parent drug or other metabolites is a major concern that could compromise the accuracy of an immunoassay.[1]
For researchers and drug development professionals, the key takeaways are:
-
LC-MS/MS is the current standard: It provides the necessary accuracy and precision for effective thiopurine monitoring.
-
Immunoassays are not currently a viable alternative for direct metabolite measurement: The technical hurdles in developing specific and sensitive immunoassays for small molecules like thiopurine metabolites have yet to be overcome.
-
Future developments may change the landscape: Advances in antibody engineering and assay development could potentially lead to the emergence of reliable immunoassays for this application in the future.
References
The Gold Standard in the Clinic: A Cost-Benefit Analysis of Stable Isotope-Labeled Standards
For researchers, scientists, and drug development professionals, the demand for highly accurate and precise quantitative data from clinical laboratory assays is non-negotiable. As the complexity of clinical trials and diagnostic testing grows, so does the need for robust analytical methodologies. Among the various approaches to quantification in mass spectrometry, the use of stable isotope-labeled standards (SILS) has emerged as the gold standard. This guide provides an objective comparison of SILS with alternative methods, supported by experimental data, to elucidate the cost-benefit landscape of their implementation in clinical laboratories.
The primary function of an internal standard in a clinical assay is to account for variability throughout the analytical process, from sample preparation to detection.[1] Stable isotope-labeled standards are analogues of the analyte of interest where one or more atoms have been replaced with a heavy stable isotope (e.g., ¹³C, ¹⁵N, ²H). This subtle modification results in a compound that is chemically and physically almost identical to the analyte, yet distinguishable by its mass-to-charge ratio in a mass spectrometer.[2] This near-identical behavior is the cornerstone of its superior performance compared to other internal standards.[2]
Performance Comparison: The Analytical Advantage of SILS
The decision to implement SILS in a clinical laboratory workflow is primarily driven by the need for the highest levels of accuracy and precision. Experimental data consistently demonstrates the superiority of SILS over other methods like analog internal standards (compounds with similar chemical structures) and external calibration.
A key advantage of SILS is their ability to compensate for matrix effects, which are a significant source of error in clinical assays.[1] Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since SILS co-elute with the analyte and experience the same matrix effects, the ratio of their signals remains constant, ensuring accurate results.[2]
Furthermore, SILS effectively correct for variations in sample extraction and recovery.[1] A study on the therapeutic drug monitoring of lapatinib in cancer patients highlighted that only the stable isotope-labeled internal standard could correct for the inter-individual variability in the recovery of the drug from patient plasma samples.[2]
Below is a summary of comparative performance data from various studies:
| Performance Metric | Stable Isotope-Labeled Standard (SILS) | Analog Internal Standard | External Calibration | Key Advantages of SILS |
| Accuracy (Bias) | Typically < 5%[2] | Can be > 10%[2] | Highly susceptible to matrix effects and recovery issues | Closer to the true value, leading to more reliable clinical decisions. |
| Precision (CV%) | Often < 10%[3] | Can be > 15%[4] | Prone to high variability | Tighter control over the analytical process, ensuring reproducibility. |
| Lower Limit of Quantification (LLOQ) | Generally lower due to improved signal-to-noise | May be higher due to less effective noise reduction | Highly variable depending on matrix | Enables the accurate measurement of low-concentration analytes. |
| Matrix Effect Compensation | Excellent | Partial | None | Minimizes the impact of sample-to-sample variability. |
| Recovery Correction | Excellent | Partial | None | Accounts for losses during sample preparation. |
The Cost Factor: A Long-Term Perspective
The primary barrier to the widespread adoption of SILS is their cost. The synthesis of isotopically labeled compounds is a complex and expensive process, making them significantly more costly than analog standards or the reagents required for external calibration.
However, a simple upfront cost comparison can be misleading. The financial implications of using less reliable quantification methods must be considered. Inaccurate or imprecise results in a clinical setting can lead to:
-
Failed batches and repeat analyses: This translates to increased reagent consumption, instrument time, and labor costs.
-
Incorrect clinical decisions: Inaccurate therapeutic drug monitoring, for example, can lead to suboptimal patient outcomes and increased healthcare costs.
-
Delayed drug development timelines: Inaccurate bioanalytical data can compromise the integrity of clinical trial results, leading to costly delays and potential regulatory hurdles.
While a direct cost-per-sample is higher with SILS, the reduction in analytical failures, improved data quality, and increased confidence in clinical decisions can lead to significant long-term cost savings. Some laboratories have explored alternative calibration strategies, such as using a reduced number of calibration points, to mitigate the cost of SILS without compromising data quality.
Experimental Protocols: A Glimpse into the Methodology
The implementation of SILS requires a validated bioanalytical method. Below is a generalized experimental protocol for the quantification of a drug in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Standard and Sample Preparation:
-
Prepare stock solutions of the drug (analyte) and its stable isotope-labeled internal standard (SILS) in a suitable organic solvent.
-
Create a series of calibration standards by spiking known concentrations of the analyte into a blank plasma matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same blank plasma.
-
For each unknown patient sample, calibration standard, and QC sample, add a fixed amount of the SILS solution at the beginning of the sample preparation process.
2. Sample Extraction:
-
Perform a protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma samples.
-
Vortex mix and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Separate the analyte and SILS from other matrix components using a suitable chromatographic column and mobile phase gradient.
-
Detect the analyte and SILS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions are monitored for both the analyte and the SILS.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the SILS in each chromatogram.
-
Calculate the peak area ratio (analyte peak area / SILS peak area) for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio of the calibrators against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios on the calibration curve.
Workflow for Clinical Sample Analysis using SILS
The following diagram illustrates the typical workflow for analyzing clinical samples using stable isotope-labeled standards.
Caption: Workflow for quantitative analysis using stable isotope-labeled standards.
Conclusion: An Investment in Quality
While the initial procurement cost of stable isotope-labeled standards is higher than that of alternative methods, the long-term benefits in terms of data quality, reliability, and overall cost-effectiveness are undeniable. For clinical laboratories where accuracy and precision are paramount, the use of SILS represents a sound investment in the quality and integrity of their analytical data. By minimizing analytical variability and providing a true internal control for every sample, SILS empower researchers, scientists, and drug development professionals to make confident decisions based on robust and reliable results.
References
establishing linearity and range for 6-mercaptopurine assays using a labeled standard
Establishing Linearity and Range for 6-Mercaptopurine Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 6-mercaptopurine (6-MP) is critical for therapeutic drug monitoring and pharmacokinetic studies. A key aspect of assay validation is establishing linearity and defining the analytical range. This guide provides a comparative overview of methodologies for determining the linearity and range of 6-mercaptopurine assays, with a focus on the use of labeled internal standards, supported by experimental data from various studies.
The process of establishing linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. The range of the assay is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Regulatory Framework
Bioanalytical method validation, including the determination of linearity and range, is governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] These guidelines provide a framework for the validation of bioanalytical methods to ensure the reliability and acceptability of analytical results.[1][2]
Comparative Performance of 6-MP Assays
The performance of various 6-mercaptopurine assays, particularly in terms of linearity, is summarized below. The use of a labeled internal standard is a common practice to compensate for variations in sample preparation and instrument response.[5]
| Methodology | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard | Reference |
| UPLC-MS/MS | 25.5–1020 | > 0.9940 | 5-Fluorouracil (5-FU) | [6] |
| UPLC-MS/MS | 2.05–204.5 | Not explicitly stated, but method validated | Not explicitly stated | [7] |
| HPLC-UV | 0.50–20.0 (µg/mL) | 0.999 | Not applicable | [8] |
| LC-MS/MS | 2–200 | 0.999 | Not specified | [9] |
| RP-HPLC | 0.01–5.0 (µg/mL) | > 0.9997 | Not applicable | [10][11] |
| LC-MS/MS | 26-1000 | > 0.99 | 5-Fluorouracil (5-FU) | [12] |
Experimental Protocols
A generalized protocol for establishing the linearity and range of a 6-mercaptopurine assay using a labeled internal standard is outlined below. This protocol is a synthesis of common practices described in the scientific literature.
Objective
To determine the linearity and analytical range of a quantitative assay for 6-mercaptopurine in a biological matrix (e.g., plasma, whole blood).
Materials
-
6-Mercaptopurine (6-MP) reference standard
-
Labeled internal standard (e.g., ¹³C,¹⁵N₂-6-mercaptopurine or a suitable structural analog)
-
Blank biological matrix (e.g., human plasma)
-
Reagents for sample preparation (e.g., methanol, acetonitrile, formic acid)
-
LC-MS/MS system
Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 6-MP and the labeled internal standard in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions of 6-MP by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a constant concentration.
-
-
Preparation of Calibration Standards:
-
Spike a set of blank biological matrix samples with the 6-MP working standard solutions to create a series of calibration standards. A minimum of six to eight non-zero concentration levels is recommended.
-
The concentration range should be chosen to bracket the expected concentrations of 6-MP in the study samples.
-
A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only) should also be prepared.
-
-
Sample Preparation:
-
To each calibration standard, blank, and zero sample, add a fixed volume of the internal standard working solution.
-
Perform sample extraction to remove proteins and other interfering substances. Common methods include protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate 6-MP and the internal standard using a suitable C18 column and a gradient mobile phase (e.g., a mixture of water and acetonitrile with formic acid).
-
Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for 6-MP and the internal standard should be optimized.
-
-
Data Analysis:
-
Calculate the peak area ratio of 6-MP to the internal standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of 6-MP.
-
Perform a linear regression analysis on the calibration curve. The simplest and most common model is a linear fit with or without weighting.
-
The linearity of the assay is confirmed if the correlation coefficient (r or r²) is close to 1 (typically >0.99).[6]
-
The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which are the lowest and highest concentrations on the calibration curve that can be measured with acceptable accuracy and precision.
-
Visualizations
Workflow for Establishing Linearity and Range
Caption: Workflow for establishing the linearity and range of a 6-MP assay.
Conceptual Diagram of Linearity
Caption: The relationship between analyte concentration and instrument response in a linear assay.
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic Method for Determining 6‑Mercaptopurine in Skin Permeation Assays for Assessing Cutaneous Exposure Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of azathioprine and 6-mercaptopurine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 6-Mercaptopurine-13C2,15N: A Guide for Laboratory Professionals
Effective management and disposal of 6-Mercaptopurine-13C2,15N are critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As an isotopically labeled form of the cytotoxic and antineoplastic agent 6-Mercaptopurine, it must be handled and disposed of as hazardous pharmaceutical waste.[1][2][3] This guide provides essential, step-by-step information for the proper disposal of this compound and associated materials.
All waste handling and disposal must adhere strictly to local, state, and federal regulations.[1][4][5]
Waste Classification and Handling Principles
6-Mercaptopurine is classified as a cytotoxic and cytostatic drug, which constitutes hazardous/special waste.[3][6][7] Due to its toxic, carcinogenic, mutagenic, and reprotoxic properties, all materials that come into contact with it must be treated as hazardous.[6] The fundamental principle of disposal is a hierarchy of controls: reduce, reuse, recycle, and as a final step, proper disposal, which for this compound is typically high-temperature incineration.[1][5] Chemical deactivation in a laboratory setting is not recommended as it may produce hazardous by-products.[4] In fact, research on degradation processes has shown that by-products can be more toxic than the original compound.[8]
Quantitative Disposal Parameters
The following table summarizes key quantitative data and classification codes for the disposal of cytotoxic waste like 6-Mercaptopurine.
| Parameter | Specification | Regulation/Guideline |
| Primary Disposal Method | High-Temperature Incineration | Recommended by multiple safety data sources.[2][3][4] |
| Incineration Temperature | ≥ 1100°C | Ensures complete destruction of cytotoxic compounds.[1] |
| Incinerator Residence Time | ≥ 1 second | Ensures complete destruction of cytotoxic compounds.[1] |
| European Waste Code (Human Healthcare) | 18 01 08 | For cytotoxic and cytostatic waste from human healthcare.[6][7] |
| European Waste Code (Animal Healthcare) | 18 02 07 | For cytotoxic and cytostatic waste from veterinary activities.[3][6] |
(*Denotes hazardous waste)
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, packaging, and disposal of this compound and contaminated materials.
Step 1: Segregation of Waste
Immediate and proper segregation is the first critical step. Cytotoxic waste must never be mixed with general laboratory trash or other types of chemical waste.[7]
-
Identify all contaminated items : This includes:
Step 2: Packaging of Waste
Use designated, regulation-compliant containers for all cytotoxic waste.[1][5] These containers must be leak-proof, puncture-resistant, and robust enough to prevent bursting during handling.[1]
-
Non-Sharp Waste :
-
Sharps Waste :
-
Labeling :
-
All containers must be clearly labeled with the internationally recognized symbol for cytotoxic substances and the words "CYTOTOXIC WASTE - INCINERATE".[1]
-
Step 3: Spill Management and Decontamination
In the event of a spill, immediate and correct cleanup is essential. Laboratories handling cytotoxic compounds should have dedicated spill kits available.[1][5]
-
Minor Spills :
-
Alert personnel in the area.[1]
-
Wear appropriate PPE, including a respirator, safety glasses, protective clothing, and double gloves.[1][4][5]
-
Use dry cleanup procedures; avoid generating dust.[5] If necessary, dampen the material with water to prevent it from becoming airborne.[5]
-
Collect all spill residue and cleanup materials (absorbent pads, etc.) and place them in the designated cytotoxic waste container.[4][9]
-
Decontaminate the surface area thoroughly, for instance, by cleaning it three times with a bleach and detergent solution followed by a clean water rinse.[4]
-
-
Major Spills :
Step 4: Storage and Final Disposal
-
Storage :
-
Once filled and sealed, cytotoxic waste containers must never be reopened.[1]
-
Store the sealed containers in a secure, designated area away from general traffic, awaiting collection.
-
-
Disposal :
-
The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste contractor.[4]
-
The standard and required method of destruction is high-temperature incineration at a licensed facility.[1][3]
-
Ensure that all waste is accompanied by the appropriate hazardous waste consignment documentation as required by regulations.[6][7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of 6-Mercaptopurine waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 4. obaid.info [obaid.info]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 8. Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics | MDPI [mdpi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pogo.ca [pogo.ca]
Safeguarding Researchers: A Comprehensive Guide to Handling 6-Mercaptopurine-¹³C₂,¹⁵N
For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of 6-Mercaptopurine-¹³C₂,¹⁵N, a cytotoxic agent requiring stringent safety measures. All personnel must adhere to these guidelines to mitigate risks of exposure and ensure a safe laboratory environment.
6-Mercaptopurine and its isotopically labeled forms are potent compounds that necessitate careful handling to prevent occupational exposure. The following procedures are designed to provide researchers, scientists, and drug development professionals with clear, actionable steps for safe utilization and disposal.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to 6-Mercaptopurine-¹³C₂,¹⁵N. The following table summarizes the required PPE for various handling scenarios.
| PPE Category | Specification | Handling Scenarios |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | All handling activities, including preparation, administration, and disposal. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric with a closed back and tight-fitting cuffs. | Required for all procedures with a potential for splashing or contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in conjunction with goggles if splashing is likely. | Any procedure that poses a risk of splashing or aerosol generation. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when manipulating the solid compound or if there is a risk of aerosol generation. | Weighing, reconstituting, or any handling of the powder form outside of a containment device. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following steps detail the safe handling of 6-Mercaptopurine-¹³C₂,¹⁵N from receipt to use.
-
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (gloves) before opening the shipping container in a designated receiving area.
-
Verify the container label matches the order information.
-
Transport the sealed container to the designated storage or handling area.
-
-
Storage:
-
Store 6-Mercaptopurine-¹³C₂,¹⁵N in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Maintain the recommended storage temperature of -20°C.
-
Restrict access to authorized personnel only.
-
-
Preparation and Handling:
-
All manipulations of 6-Mercaptopurine-¹³C₂,¹⁵N that could generate aerosols (e.g., weighing, reconstitution) must be performed in a certified Class II Biological Safety Cabinet (BSC) or a similar containment device.
-
Before starting, decontaminate the work surface of the BSC.
-
Assemble all necessary materials and equipment within the BSC to minimize traffic in and out of the cabinet.
-
Wear all required PPE, including double gloves and a disposable gown.
-
Use a plastic-backed absorbent pad on the work surface to contain any potential spills.
-
Handle the compound with care to avoid creating dust.
-
For reconstitution, slowly add the diluent to the vial, avoiding vigorous shaking that can cause aerosolization.
-
After preparation, wipe all containers and equipment with a deactivating solution (e.g., bleach solution, followed by a neutralizing agent like sodium thiosulfate) and then sterile water.
-
Carefully remove the outer pair of gloves and dispose of them as cytotoxic waste before leaving the BSC.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Evacuate the immediate area if the spill is large or involves a significant amount of powder.
-
Don appropriate PPE, including a respirator, before re-entering the area.
-
Cover liquid spills with absorbent pads; for solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean the spill area from the outer edge towards the center using a deactivating solution.
-
Collect all contaminated materials in a designated cytotoxic waste container.
-
Thoroughly decontaminate the area again after the initial cleanup.
-
Disposal Plan: A Cradle-to-Grave Approach
The disposal of 6-Mercaptopurine-¹³C₂,¹⁵N and all contaminated materials must be handled with the utmost care to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All materials that have come into contact with 6-Mercaptopurine-¹³C₂,¹⁵N are considered cytotoxic waste. This includes:
-
Empty vials and packaging
-
Used PPE (gloves, gowns, etc.)
-
Contaminated lab supplies (pipette tips, absorbent pads, etc.)
-
Spill cleanup materials
-
-
-
Containerization:
-
Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic waste symbol.
-
Sharps (needles, syringes) must be disposed of in a designated sharps container for cytotoxic waste.[1]
-
Do not overfill waste containers.
-
-
Final Disposal:
-
All cytotoxic waste must be disposed of in accordance with institutional, local, and national regulations for hazardous waste.[1][2]
-
Typically, this involves incineration at a licensed hazardous waste facility.[2]
-
Never dispose of 6-Mercaptopurine-¹³C₂,¹⁵N or contaminated materials in the regular trash or down the drain.[3]
-
Workflow for Safe Handling
Caption: Safe handling workflow for 6-Mercaptopurine-¹³C₂,¹⁵N.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
